4-Amino-3-pyridinesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-aminopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHJMFCJYZHINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450392 | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75903-62-7 | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3-pyridinesulfonamide
Introduction: The Significance of the Aminopyridine Sulfonamide Scaffold
The 4-Amino-3-pyridinesulfonamide moiety is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. Its unique electronic and structural features, combining an electron-rich aminopyridine ring with a versatile sulfonamide group, make it a valuable building block for designing targeted inhibitors. Notably, this scaffold is integral to a class of compounds that exhibit potent inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for physiological processes like pH regulation and fluid balance[1]. The strategic derivatization of the 4-amino and sulfonamide groups allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of drugs for conditions such as glaucoma, epilepsy, and certain cancers[1]. This guide provides a comprehensive overview of the synthesis and detailed characterization of the parent compound, this compound, offering foundational knowledge for researchers and drug development professionals.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the displacement of a halide, typically chloride, from the 4-position of the pyridine ring by an amino nucleophile.
Mechanistic Rationale
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of a strong electron-withdrawing group, such as the sulfonamide (-SO₂NH₂) at the adjacent 3-position. The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile (ammonia) attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (chloride ion), yielding the final substituted product.
The choice of 4-chloro-3-pyridinesulfonamide as the starting material is strategic; the chloro group is a good leaving group, and its position is activated towards substitution by the adjacent sulfonamide[1][2].
Experimental Protocol: Synthesis via Ammonolysis
This protocol describes a representative method for the synthesis of this compound based on established procedures for analogous nucleophilic substitutions on the 4-chloro-3-pyridinesulfonamide core[3][4][5].
Materials:
-
4-Chloro-3-pyridinesulfonamide (CAS: 33263-43-3)[2]
-
Aqueous Ammonia (28-30%)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Sodium Bicarbonate (Saturated Solution)
-
Ethanol
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr reactor) equipped with a magnetic stirrer and a thermocouple, charge 4-chloro-3-pyridinesulfonamide (1.0 eq).
-
Reagent Addition: Add aqueous ammonia (10-20 eq) to the vessel. The use of a significant excess of ammonia drives the reaction to completion and minimizes potential side reactions.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), by sampling the reaction mixture at regular intervals. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
pH Adjustment & Precipitation: Transfer the reaction mixture to a beaker. While stirring, carefully adjust the pH to approximately 7-8 using 1M hydrochloric acid. The neutral product, this compound, is sparingly soluble in neutral aqueous media and will precipitate out of the solution.
-
Isolation: Isolate the precipitated solid by vacuum filtration through a Buchner funnel. Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove residual impurities.
-
Drying & Purification: Dry the product under vacuum at 40-50 °C to a constant weight. If further purification is required, recrystallization from an ethanol/water mixture is a viable option.
Structural Characterization and Data
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard in this process.
Physicochemical and Spectral Data Summary
The table below summarizes the key identifiers and expected analytical data for the target compound. The spectral data are predicted based on the known values of closely related analogues and fundamental principles of spectroscopy[6][7][8].
| Parameter | Data | Source/Method |
| IUPAC Name | 4-aminopyridine-3-sulfonamide | Computed[9] |
| CAS Number | 75903-62-7 | PubChem[9] |
| Molecular Formula | C₅H₇N₃O₂S | PubChem[9] |
| Molecular Weight | 173.20 g/mol | Computed[9] |
| Appearance | White to off-white solid | Predicted |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 1H, Py-H2), δ ~8.1 (d, 1H, Py-H6), δ ~7.5 (br s, 2H, SO₂NH₂), δ ~6.8 (d, 1H, Py-H5), δ ~6.5 (br s, 2H, C4-NH₂) | Predicted |
| ¹³C NMR (DMSO-d₆) | δ ~155 (C4), δ ~152 (C2), δ ~148 (C6), δ ~125 (C3), δ ~108 (C5) | Predicted |
| IR (KBr, cm⁻¹) | ~3450-3300 (N-H str, asym & sym, NH₂), ~3300-3200 (N-H str, SO₂NH₂), ~1640 (N-H scissoring), ~1330 & ~1150 (S=O str, asym & sym) | Predicted[3][8] |
| Mass Spec (ESI+) | m/z 174.03 [M+H]⁺ | Calculated for C₅H₈N₃O₂S⁺ |
Expert Insights on Spectral Interpretation:
-
¹H NMR: The spectrum is expected to show three distinct signals for the pyridine ring protons. The proton at C2 will likely be the most downfield singlet due to the anisotropic effect of the adjacent nitrogen and sulfonamide group. The protons at C5 and C6 will appear as doublets. The broad singlets for the amino (-NH₂) and sulfonamide (-SO₂NH₂) protons are due to quadrupole broadening and exchange with residual water in the solvent; their integration may not be exact.
-
IR Spectroscopy: The key diagnostic peaks are the N-H stretching vibrations. The primary amine at C4 should show two distinct bands (asymmetric and symmetric stretches), while the sulfonamide N-H stretch will also be present in this region. The strong, characteristic asymmetric and symmetric stretching bands for the S=O group are definitive indicators of the sulfonamide functionality[8].
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to readily protonate the molecule, yielding a prominent [M+H]⁺ ion, which serves to confirm the molecular weight.
Comprehensive Workflow: From Synthesis to Verified Product
The following diagram illustrates the logical flow of operations, integrating synthesis, purification, and multi-faceted analytical characterization to ensure a self-validating and trustworthy protocol.
References
- 1. innospk.com [innospk.com]
- 2. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]
- 3. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 4. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 6. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-pyridinesulfonamide
Introduction
4-Amino-3-pyridinesulfonamide is a heterocyclic sulfonamide of significant interest within the pharmaceutical sciences. While not an active pharmaceutical ingredient (API) itself, it serves as a critical starting material and key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physicochemical properties is paramount for process chemists, formulation scientists, and researchers, as these characteristics directly influence reaction kinetics, purification strategies, solubility, and ultimately, the quality and efficacy of the final drug product. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, grounded in experimental data and predictive models, to support its effective application in drug discovery and development.
Molecular Identity and Structural Elucidation
The unique chemical architecture of this compound dictates its physical and chemical behavior. Its structure comprises a pyridine ring substituted with a primary amine group at the 4-position and a sulfonamide group at the 3-position.
Systematic Name (IUPAC): 4-aminopyridine-3-sulfonamide[1] CAS Number: 75903-62-7[2] Molecular Formula: C₅H₇N₃O₂S[1][2] Molecular Weight: 173.19 g/mol [1][2]
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The interplay of the aromatic pyridine ring, the basic amino group, and the acidic sulfonamide moiety defines the compound's physicochemical profile. These properties are summarized below and discussed in detail in the subsequent sections.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 162-164 °C | [3][4][5][6] |
| Boiling Point | 475.8 ± 55.0 °C (Predicted) | [3][4][6] |
| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [3][4][5][6] |
| pKa | 9.53 ± 0.60 (Predicted) | [3][4][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3][4][6] |
| LogP | -0.7 (Computed) | [1] |
In-Depth Analysis of Physicochemical Parameters
Solubility Profile and Partition Coefficient (LogP)
The solubility of this compound is a critical parameter for its use in synthesis and for any potential biological evaluation. It is reported to be slightly soluble in polar organic solvents like DMSO and methanol.[3][4][6] Its aqueous solubility is expected to be low but significantly influenced by pH due to the presence of ionizable groups.
The computed LogP value of -0.7 suggests that the compound is hydrophilic.[1] This is consistent with the presence of multiple hydrogen bond donors (amino and sulfonamide groups) and acceptors (pyridine nitrogen, sulfonyl oxygens), which facilitate interaction with polar solvents.
Causality Behind Experimental Choices: When developing a synthetic route, the choice of solvent must account for this solubility profile. For reactions, a solvent that can fully dissolve the starting material is preferred to ensure a homogeneous reaction mixture and maximize reaction rates. For purification via recrystallization, a solvent system where the compound is soluble at elevated temperatures but poorly soluble at room temperature is ideal.
Acidity and Basicity (pKa)
The predicted pKa of 9.53 is a composite value reflecting the acidic and basic nature of the functional groups.[3][4][6]
-
Sulfonamide Group (-SO₂NH₂): This group is weakly acidic. The electron-withdrawing nature of the adjacent sulfonyl group and pyridine ring acidifies the N-H protons, allowing for deprotonation under basic conditions.
-
Amino Group (-NH₂): The primary aromatic amine at the 4-position is basic and can be protonated under acidic conditions.
-
Pyridine Ring Nitrogen: The nitrogen atom within the pyridine ring is also a basic site.
The ionization state of this compound is therefore highly dependent on the pH of the medium. This behavior is crucial in chromatography, where adjusting the mobile phase pH can significantly alter the compound's retention time, and in biological systems, where it affects membrane permeability and interaction with molecular targets.
Caption: pH-dependent ionization states of this compound.
Thermal Properties
The reported melting point of 162-164 °C is indicative of a crystalline solid with a stable lattice structure.[3][4][5][6] A sharp melting point range is also a primary indicator of high purity. The predicted high boiling point of approximately 476 °C suggests low volatility and significant thermal stability, which is advantageous for reactions conducted at elevated temperatures.[3][4][6]
Self-Validating System in Thermal Analysis: Differential Scanning Calorimetry (DSC) is the standard method for accurately determining the melting point and assessing thermal stability. A sharp endotherm on the DSC thermogram validates the melting point, while the absence of significant decomposition events before or immediately after melting confirms the compound's stability under thermal stress.
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound.
-
¹H NMR (d⁶-DMSO): The proton NMR spectrum provides key structural information. Expected signals would include distinct peaks for the aromatic protons on the pyridine ring, signals for the two NH₂ groups, and characteristic shifts influenced by the electronic environment of the substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations for the N-H bonds of the amino and sulfonamide groups (typically in the 3200-3400 cm⁻¹ region) and strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group (around 1350 cm⁻¹ and 1150 cm⁻¹, respectively).[5]
Experimental Methodologies
Protocol for Synthesis
The synthesis of related compounds like 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide often involves the nucleophilic aromatic substitution of a leaving group (e.g., chlorine) on the pyridine ring.[7][8] A general conceptual workflow based on common synthetic strategies is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology (Illustrative):
-
Reaction Setup: To a stirred suspension of 4-chloro-3-pyridinesulfonamide hydrochloride in a suitable solvent (e.g., water or an alcohol), add the aminating agent (e.g., aqueous ammonia).[7][8]
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by a suitable analytical technique like HPLC or TLC.[7][8]
-
Workup: Upon completion, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to neutral or slightly basic (pH 7-8) using a saturated solution of sodium bicarbonate to precipitate the product.[7]
-
Isolation: Isolate the precipitated solid by vacuum filtration and wash with cold water to remove inorganic salts.[7]
-
Purification: If necessary, dissolve the crude product in a minimal amount of a hot solvent (e.g., methanol) and allow it to cool slowly to form purified crystals. Further purification can be achieved by column chromatography if required.[7]
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the final compound using ¹H NMR, IR, Mass Spectrometry, and HPLC.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.
Stability and Storage
For maintaining the integrity of the compound, proper storage is essential.
-
Chemical Stability: this compound is generally stable under recommended storage conditions.[9] However, as with many sulfonamides, it may be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to strong oxidizing agents.[9]
-
Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere, to prevent degradation from moisture and light.[3][4][6]
Conclusion
This compound is a hydrophilic, crystalline solid with a well-defined thermal profile. Its key physicochemical features—solubility, pKa, and spectral characteristics—are dictated by the interplay of its amino, sulfonamide, and pyridine functional groups. A comprehensive grasp of these properties is not merely academic; it is a fundamental requirement for the efficient and rational design of synthetic processes, purification protocols, and formulation strategies in the development of pharmaceuticals. The data and protocols presented in this guide serve as a technical resource for scientists and researchers leveraging this important chemical intermediate.
References
- 1. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 75903-62-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide CAS#: 72811-73-5 [m.chemicalbook.com]
- 5. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 6. 72811-73-5 CAS MSDS (4-(3'-Methylphenyl)amino-3-pyridinesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 8. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 9. aksci.com [aksci.com]
4-Amino-3-pyridinesulfonamide mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action: 4-Amino-3-pyridinesulfonamide Scaffold
Preamble: A Focus on the Pharmacophore
While this compound is a defined chemical entity, its primary significance in the scientific and pharmaceutical landscape is not as a standalone therapeutic agent but as a foundational chemical scaffold.[1] This guide, therefore, delves into the mechanism of action associated with the pyridine-sulfonamide pharmacophore, a core structure present in a multitude of biologically active compounds.[1] We will explore the well-established role of its derivatives as potent enzyme inhibitors and discuss other emerging mechanisms, providing researchers and drug development professionals with a comprehensive understanding of this versatile molecular framework. The insights presented are drawn from extensive research on various substituted this compound derivatives, which collectively illuminate the mechanistic potential of the core structure.
Section 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound scaffold is characterized by a pyridine ring substituted with a sulfonamide group at the 3-position and an amino group at the 4-position. This specific arrangement of functional groups confers the ability to interact with a range of biological targets. The sulfonamide moiety is a classic "zinc-binding group," predisposing these molecules to interact with metalloenzymes, while the pyridine ring and its substituents provide a platform for tuning specificity, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including:
-
Carbonic Anhydrase Inhibition: The most extensively studied mechanism, relevant to oncology, ophthalmology, and diuretic therapies.[2][3]
-
Anticancer Activity: Through mechanisms like tubulin polymerization inhibition and kinase inhibition (e.g., VEGFR-2).[1][4]
-
Anti-inflammatory Activity: Via inhibition of enzymes such as Cyclooxygenase-2 (COX-2).[1]
This versatility makes the this compound scaffold a subject of intense interest in drug discovery.
Section 2: Primary Mechanism of Action: Carbonic Anhydrase Inhibition
The most well-documented and potent activity of this compound derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][6]
The Target: Carbonic Anhydrase Isoforms
Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and respiration. Humans express several CA isoforms, with some being cytosolic (hCA I, hCA II) and others being transmembrane, tumor-associated proteins (hCA IX, hCA XII).[2][3]
The tumor-associated isoforms, hCA IX and hCA XII, are particularly critical targets in oncology. They are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[2] Therefore, selective inhibition of these isoforms is a validated strategy for cancer treatment.
Molecular Interaction with the CA Active Site
The inhibitory action of sulfonamides is predicated on a direct and potent interaction with the CA active site.
-
Causality of Interaction: The mechanism hinges on the coordination of the deprotonated sulfonamide group (-SO₂NH⁻) to the zinc ion (Zn²⁺) located at the bottom of the active site cavity. This coordination displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic cycle, thereby arresting enzyme activity.
-
Role of the Scaffold: The pyridine ring and its substituents extend away from the zinc ion, interacting with amino acid residues that line the active site. These secondary interactions are crucial for determining the binding affinity and, most importantly, the selectivity of the inhibitor for different CA isoforms.[2] For instance, the entrance to the active site of hCA II is narrowed by the bulky Phe131 residue, whereas hCA IX and hCA XII have smaller residues (Valine and Alanine, respectively) at the equivalent position, creating a larger pocket that can be exploited for designing selective inhibitors.[2]
References
- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-Amino-3-pyridinesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-amino-3-pyridinesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, with a primary focus on their roles as potent carbonic anhydrase inhibitors for anticancer applications, their emerging antimicrobial properties, and their historical context as diuretics. We will delve into the mechanistic underpinnings of these activities, explore key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space of this compound derivatives for the discovery of novel therapeutic agents.
Introduction: The Versatility of the this compound Core
The this compound core is a heterocyclic structure characterized by a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 3-position. This arrangement of functional groups imparts a unique electronic and steric profile, enabling these molecules to interact with a variety of biological targets with high affinity and specificity. Historically, derivatives of this scaffold have been investigated for their diuretic properties, with the notable example of torsemide, a potent loop diuretic.[1] However, recent research has unveiled a much broader pharmacological landscape for this class of compounds, revealing their significant potential as anticancer and antimicrobial agents. This guide will provide a comprehensive overview of these key biological activities, offering insights into their mechanisms of action and the structural features that govern their potency and selectivity.
Carbonic Anhydrase Inhibition: A Primary Mechanism for Anticancer Activity
A predominant and extensively studied biological activity of this compound derivatives is their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several CA isoforms are known, and some, particularly CA IX and CA XII, are overexpressed in various solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[3][4] By inhibiting these tumor-associated CAs, this compound derivatives can disrupt the pH regulation of the tumor microenvironment, leading to increased extracellular acidity and intracellular alkalosis, which can ultimately induce apoptosis and inhibit tumor growth.[3][4]
Mechanism of Action and Signaling Pathway
The primary mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion. The nitrogen atom of the sulfonamide and one of the oxygen atoms form strong coordinate bonds with the zinc ion, effectively blocking the catalytic activity of the enzyme.
The inhibition of tumor-associated CA IX by this compound derivatives disrupts a critical survival pathway in cancer cells, particularly under hypoxic conditions. Hypoxia, a common feature of solid tumors, induces the expression of CA IX through the hypoxia-inducible factor-1α (HIF-1α) pathway. CA IX then contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and chemoresistance.[3][4] By inhibiting CA IX, these derivatives can reverse these effects, sensitizing cancer cells to conventional therapies.
Caption: Inhibition of CAIX by this compound Derivatives.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and isoform selectivity of this compound derivatives are highly dependent on the nature of the substituents on the pyridine ring and the sulfonamide nitrogen.
-
Substituents at the 4-position: The amino group at the 4-position is crucial for the interaction with the active site of carbonic anhydrases. Modifications of this group can significantly impact inhibitory activity. For instance, substitution with small alkyl or aryl groups can be tolerated, but bulky substituents are often detrimental.[5]
-
Substituents on the sulfonamide nitrogen: The sulfonamide group is the primary zinc-binding group. N-alkylation or N-arylation of the sulfonamide can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, and can also influence the binding affinity and selectivity for different CA isoforms.[6]
-
Other ring substitutions: Introduction of various substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. For example, the incorporation of halogen atoms or small alkyl groups can enhance the binding affinity.[5]
Quantitative Data on Carbonic Anhydrase Inhibition
The following table summarizes the inhibition constants (Ki) of representative this compound derivatives against various human carbonic anhydrase isoforms.
| Compound ID | R Group (at 4-amino) | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII | Reference |
| Compound A | 3-methylphenyl | >10000 | 3808 | 2502 | 1018 | [4] |
| Compound B | 4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl | >10000 | 271 | 137 | 91 | [4] |
| Compound C | 4-phenyl-1H-1,2,3-triazol-1-yl | >10000 | >10000 | 137.5 | >10000 | [4] |
| Compound D | Pyrazol-1-yl | 169-5400 | 58.5-1238 | 19.5-652 | 16.8-768 | [6] |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | [6] |
Anticancer Activity: Beyond Carbonic Anhydrase Inhibition
While CA inhibition is a major contributor to the anticancer effects of this compound derivatives, other mechanisms may also be at play. Some derivatives have shown cytotoxic activity against cancer cell lines that do not overexpress CA IX or XII, suggesting the involvement of other cellular targets.[5]
Cytotoxicity Against Cancer Cell Lines
Numerous studies have demonstrated the in vitro anticancer activity of this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HeLa (Cervical Cancer) | < 360 | |
| Derivative 1 | MDA-MB-468 (Breast Cancer) | < 30 | |
| Derivative 1 | MCF-7 (Breast Cancer) | < 128 | |
| Compound 12 | HT-29 (Colon Cancer) | 17 | [4] |
| Compound 12 | A549 (Lung Cancer) | 15 | [4] |
| Compound 12 | MCF-7 (Breast Cancer) | 22 | [4] |
Antimicrobial Activity: An Emerging Therapeutic Avenue
Recent investigations have highlighted the potential of this compound derivatives as a novel class of antimicrobial agents. The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, classically acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Mechanism of Action
The antimicrobial activity of these derivatives is likely multifaceted. While inhibition of folate biosynthesis is a probable mechanism, the inhibition of bacterial carbonic anhydrases is also emerging as a significant contributor.[7] Bacterial CAs are crucial for various physiological processes, including pH homeostasis, CO2/bicarbonate transport, and biofilm formation, making them attractive targets for novel antibacterial agents.[2][8]
Caption: Dual inhibitory action on bacterial targets.
Structure-Activity Relationship (SAR) Insights
The antimicrobial SAR for this class of compounds is an active area of research. Key considerations include:
-
Lipophilicity: Appropriate lipophilicity is crucial for cell wall penetration. Modifications to the 4-amino substituent can be used to modulate this property.
-
Electronic Properties: The electronic nature of the substituents on the pyridine ring can influence the pKa of the sulfonamide group, which can affect its ability to mimic p-aminobenzoic acid (PABA) and inhibit DHPS.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Isoxazolopyridine Derivative 2 | Pseudomonas aeruginosa | 47 | [9] |
| Isoxazolopyridine Derivative 5 | Pseudomonas aeruginosa | 44 | [9] |
| Pyrazolopyrimidine Derivative 12 | Staphylococcus aureus | - | [10] |
| Pyrazolopyrimidine Derivative 16 | Staphylococcus aureus | - | [10] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the nucleophilic aromatic substitution of a suitable 4-halo-3-pyridinesulfonamide precursor with a primary or secondary amine.[11][12]
Caption: Synthetic workflow for derivative synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-pyridinesulfonamide hydrochloride (1.0 eq) in a suitable solvent such as water or n-butanol.[11][12]
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq).
-
Heating: Heat the reaction mixture to reflux (typically 90-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired this compound derivative.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoenzyme
-
Test compounds (this compound derivatives)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer.
-
Enzyme Preparation: Prepare a solution of the carbonic anhydrase isoenzyme in the assay buffer.
-
Assay Measurement:
-
One syringe of the stopped-flow instrument is filled with the enzyme solution (with or without the inhibitor).
-
The other syringe is filled with the CO₂-saturated buffer containing the pH indicator.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. Their well-established role as carbonic anhydrase inhibitors has paved the way for their exploration as potent anticancer agents, with several derivatives showing promising activity against a range of cancer cell lines. Furthermore, the emerging antimicrobial properties of these compounds open up new avenues for combating infectious diseases, including those caused by drug-resistant pathogens.
Future research in this area should focus on:
-
Rational Design: Leveraging the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds to identify new therapeutic targets and strategies.
-
In Vivo Evaluation: Progressing the most promising candidates into preclinical and clinical studies to assess their in vivo efficacy and safety.
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.
References
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Bacterial Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase and bacterial metabolism: a chance for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 11. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 12. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3-pyridinesulfonamide: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 4-Amino-3-pyridinesulfonamide. This compound is a critical pyridine derivative, primarily recognized for its role in pharmaceutical synthesis. This document collates essential data for researchers, scientists, and drug development professionals, offering insights into its chemical identity, practical synthesis protocols, and its significance as a building block in medicinal chemistry.
Molecular Identity and Structural Elucidation
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and identity. This section provides the core identifiers for this compound and the spectroscopic data required for its unambiguous confirmation in a laboratory setting.
Chemical Structure
This compound is characterized by a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 3-position. This specific arrangement of functional groups dictates its chemical reactivity and potential as a pharmacophore.
Caption: 2D Chemical Structure of this compound.
Chemical Identifiers
For precise documentation and database retrieval, the following identifiers are critical:
| Identifier | Value | Source |
| IUPAC Name | 4-aminopyridine-3-sulfonamide | PubChem[1] |
| CAS Number | 75903-62-7 | PubChem[1] |
| Molecular Formula | C₅H₇N₃O₂S | PubChem[1] |
| Molecular Weight | 173.20 g/mol | PubChem[1] |
| InChI Key | UYHJMFCJYZHINT-UHFFFAOYSA-N | PubChem |
Physicochemical Profile
The physical and chemical properties of a compound are paramount for predicting its behavior in both chemical reactions and biological systems. These properties influence formulation, delivery, and pharmacokinetic profiles in drug development.
Key Properties
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 162-164 °C | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and hot methanol. | [3][4][5][6] |
| pKa | Data not readily available in searched literature. | |
| LogP (Computed) | -0.7 | PubChem[1] |
Implications for Drug Development: The low computed LogP value suggests a high degree of hydrophilicity, which can impact membrane permeability. The solid form and solubility profile are key considerations for formulation and dissolution studies.
Synthesis and Handling
The practical application of this compound in research and development necessitates robust synthetic protocols and clear guidelines for safe handling.
General Synthetic Approach
The synthesis of related pyridinesulfonamides, such as 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, often involves a nucleophilic aromatic substitution (SNAr) reaction. A common route starts from a halo-pyridine derivative, such as 4-chloropyridine-3-sulfonamide, which is reacted with an appropriate amine. The pyridine ring is activated towards nucleophilic attack at the 4-position by the electron-withdrawing nature of the ring nitrogen and the sulfonamide group.
Experimental Protocol: Synthesis of a 4-Amino-Pyridine-3-Sulfonamide Derivative
This protocol is adapted from a common synthesis for a structurally related and industrially significant analog, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, which serves as a key intermediate for the diuretic drug Torsemide.[2][7][8] This provides a validated framework for the synthesis of similar 4-amino-substituted pyridinesulfonamides.
Workflow Diagram:
References
- 1. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 3. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]
- 4. chembk.com [chembk.com]
- 5. aksci.com [aksci.com]
- 6. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
- 7. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 8. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Amino-3-pyridinesulfonamide
Foreword: A Molecule of Latent Potential
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical exploration into the spectroscopic characterization of 4-Amino-3-pyridinesulfonamide. While this molecule may not be a household name, its structural motifs—the aminopyridine core and the sulfonamide functional group—are cornerstones in medicinal chemistry. Understanding its detailed spectroscopic signature is paramount for quality control, metabolite identification, and the rational design of novel therapeutics. This document is structured not as a rigid template, but as a logical workflow, guiding you through the analytical journey from foundational principles to advanced interpretation. We will delve into the "why" behind each experimental choice, ensuring a deep, causal understanding of the methodologies presented.
Foundational Understanding: The Chemical Identity of this compound
Before any analysis can commence, a thorough understanding of the analyte is critical. This compound is a heterocyclic aromatic compound. Its structure marries the electron-rich aminopyridine ring system with the strongly electron-withdrawing sulfonamide group. This electronic interplay is the primary determinant of its spectroscopic behavior.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 173.20 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 4-aminopyridine-3-sulfonamide | --INVALID-LINK--[1] |
| CAS Number | 75903-62-7 | --INVALID-LINK--[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
The "Why": Experimental Causality in NMR
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity readily dissolves the sulfonamide, and importantly, its residual proton signal does not obscure the aromatic region of interest. Furthermore, the acidic protons of the amino and sulfonamide groups will be observable as broad singlets, which might otherwise be lost through exchange with D₂O.
Predicted ¹H NMR Spectral Data
While a publicly available, peer-reviewed spectrum for this specific molecule is elusive, we can predict the expected chemical shifts and coupling patterns based on established principles of NMR theory and data from analogous structures.
Table 2: Predicted ¹H NMR Spectral Characteristics (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.3 | Doublet | 1H | H-2 (Pyridine) | Adjacent to the ring nitrogen, deshielded. Coupled to H-6. |
| ~7.8-8.0 | Singlet (broad) | 2H | -SO₂NH₂ | Exchangeable protons, typically broad. |
| ~7.5-7.7 | Doublet | 1H | H-6 (Pyridine) | Coupled to H-2. |
| ~6.5-6.7 | Singlet (broad) | 2H | -NH₂ | Exchangeable protons on the electron-donating group, shielded. |
| ~6.2-6.4 | Doublet of doublets | 1H | H-5 (Pyridine) | Ortho to the amino group (shielding) and meta to the sulfonamide. |
Predicted ¹³C NMR Spectral Data
¹³C NMR, often acquired with proton decoupling, provides a count of unique carbon environments.
Table 3: Predicted ¹³C NMR Spectral Characteristics (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | C-4 | Attached to the strongly electron-donating amino group. |
| ~150-155 | C-2 | Adjacent to the ring nitrogen, significantly deshielded. |
| ~140-145 | C-6 | Influenced by the ring nitrogen. |
| ~120-125 | C-3 | Attached to the electron-withdrawing sulfonamide group. |
| ~105-110 | C-5 | Shielded by the ortho amino group. |
Experimental Protocol: A Self-Validating System
The following protocol is designed to yield high-quality, unambiguous data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆.[2]
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Optimize the spectral width to cover the range of -1 to 10 ppm.
-
Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of 0 to 200 ppm.
-
A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a standard exponential window function and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectra.
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.
The "Why": Interpreting Vibrational Modes
For this compound, we expect to see characteristic absorptions for the N-H bonds of both the amino and sulfonamide groups, the S=O bonds of the sulfonamide, and the C=C/C=N bonds of the pyridine ring.
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450-3300 | Medium-Strong | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |
| 3350-3250 | Medium | N-H stretching | Sulfonamide (-SO₂NH₂) |
| 1650-1580 | Strong | C=C and C=N stretching | Pyridine Ring |
| 1620-1550 | Medium | N-H scissoring (bending) | Primary Amine (-NH₂) |
| 1350-1300 | Strong | Asymmetric SO₂ stretching | Sulfonamide (-SO₂) |
| 1180-1150 | Strong | Symmetric SO₂ stretching | Sulfonamide (-SO₂) |
Experimental Protocol: Solid-State Analysis
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[3]
-
Transfer the fine powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
The "Why": Chromophores and Auxochromes
The pyridine ring is a chromophore (a light-absorbing group). The amino group acts as an auxochrome (a group that modifies the absorption of a chromophore), which is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system.
-
Expected Transitions: We anticipate observing π → π* transitions characteristic of the aromatic system. The presence of non-bonding electrons on the nitrogen and oxygen atoms may also lead to n → π* transitions, though these are often weaker.[4]
-
Predicted λmax: For pyridine itself, absorption maxima are observed around 254 nm.[5] The presence of the amino group is likely to shift this to a longer wavelength, potentially in the 270-300 nm range.
Experimental Protocol: Quantitative and Qualitative Analysis
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a dilute stock solution of this compound of known concentration. Further dilute this stock solution to create a working solution with an expected absorbance between 0.1 and 1.0.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, the Beer-Lambert law (A = εbc) can be applied.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure.
The "Why": Ionization and Fragmentation Pathways
Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺. High-resolution MS (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) will induce fragmentation, and the resulting daughter ions can be used to piece together the structure.
-
Expected Molecular Ion: For C₅H₇N₃O₂S, the monoisotopic mass is 173.0259. In positive ion ESI, we would expect to see a prominent ion at m/z 174.0337, corresponding to [C₅H₈N₃O₂S]⁺.
-
Key Fragmentation Pathways: A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[6] Cleavage of the C-S bond or the S-N bond are also highly probable fragmentation routes.[7][8]
Table 5: Predicted Key Fragment Ions in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 174.03 | 157.01 | NH₃ | Loss of ammonia from the sulfonamide |
| 174.03 | 110.04 | SO₂ | Loss of sulfur dioxide |
| 174.03 | 93.06 | SO₂NH | Loss of the sulfamoyl group |
Experimental Protocol: High-Resolution Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS) or via direct infusion.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and confirm its accurate mass.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 174.03) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.
-
Data Interpretation: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, comparing them to the predicted pathways.
Biological Context: A Plausible Mechanism of Action
While this compound is not a frontline therapeutic, its core structure is the basis for many sulfonamide antibiotics. These drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in many bacteria and some eukaryotes.[9][10][11] Folic acid is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[11] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, halting microbial growth and replication.[11]
Visualizing the Inhibition Pathway
The following diagram illustrates the competitive inhibition of the folate synthesis pathway by a generic sulfonamide, a mechanism applicable to this compound.
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Integrated Analytical Workflow
A robust analytical strategy does not rely on a single technique but integrates data from multiple orthogonal methods to build a cohesive and verifiable structural assignment.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion: A Framework for Confident Characterization
This guide has provided a comprehensive framework for the spectroscopic analysis of this compound. By integrating data from NMR, FTIR, UV-Vis, and Mass Spectrometry, a researcher can confidently elucidate and confirm the structure of this molecule. The protocols described herein are designed to be self-validating, and the rationale behind each step is explained to foster a deeper understanding of the analytical process. This foundational knowledge is crucial for any scientist working in drug discovery and development, where the precise characterization of molecular entities is not just a requirement, but the very bedrock of innovation.
References
- 1. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. scribd.com [scribd.com]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 11. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Amino-3-pyridinesulfonamide: A Cornerstone Scaffold in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-3-pyridinesulfonamide core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry.[1] Its structural rigidity, defined vectoral display of functional groups, and capacity for diverse chemical modifications make it a cornerstone for drug design.[2] This guide provides a comprehensive technical overview of the this compound scaffold, moving beyond its well-documented role as a key intermediate to explore its broader applications as a pharmacophore in the development of targeted therapeutics. We will delve into its fundamental physicochemical properties, robust synthetic protocols, and its multifaceted roles in targeting critical enzyme families such as carbonic anhydrases and kinases. The narrative emphasizes the causality behind experimental design and the structure-activity relationships that drive the evolution of this scaffold from a simple building block to a potent therapeutic agent.
Core Molecular Profile: Physicochemical and Spectroscopic Properties
The foundational characteristics of the parent this compound and its common derivatives are critical for their application in synthesis and biological assays. The molecule's properties, such as solubility and hydrogen bonding capacity, are dictated by the interplay between the basic amino group, the acidic sulfonamide moiety, and the aromatic pyridine ring.[3]
A prominent and commercially significant derivative is 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a direct precursor to the diuretic Torsemide.[4][5] Its properties are well-characterized and serve as a representative example for this class of compounds.
Table 1: Physicochemical Properties of a Representative Derivative, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 72811-73-5 | [5][6] |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [4][7] |
| Molecular Weight | 263.32 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | [6][8] |
| Melting Point | 245-249 °C | [8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol. | [8][9] |
| Purity | ≥ 98% (Commercial Grade) |[8] |
Spectroscopic Data: The structural integrity of these compounds is routinely confirmed by nuclear magnetic resonance (NMR). For 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, the proton NMR spectrum provides a clear diagnostic fingerprint.
-
¹H NMR (d⁶-DMSO): δ 2.30 (s, 3H, CH₃), 7.00-7.15 (m, 5H, aromatic), 7.32 (m, 1H), 7.75 (brs, 1.5H), 8.05 (brs, 0.5H), 8.25 (d, 1H), 8.68 (s, 1H).[10]
This spectrum confirms the presence of the methyl group on the toluidine ring and the distinct aromatic protons of both the pyridine and phenyl rings.
Synthesis and Chemical Derivatization
The synthesis of the this compound scaffold is robust and amenable to high-throughput derivatization, a key factor in its widespread use in drug discovery campaigns.
Core Synthesis: Nucleophilic Aromatic Substitution
The most common and efficient method for synthesizing 4-substituted-amino-3-pyridinesulfonamides involves a nucleophilic aromatic substitution (SₙAr) reaction. This process typically uses 4-chloro-3-pyridinesulfonamide hydrochloride as the electrophilic pyridine source and a primary or secondary amine as the nucleophile.[6][7] The choice of amine dictates the substitution at the 4-position, allowing for the creation of large compound libraries.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide[10]
This protocol is a self-validating system where reaction progress and final product purity are confirmed empirically through chromatography and spectroscopy.
Materials:
-
4-Chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol)
-
m-Toluidine (49.2 ml, 0.46 mol)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Activated Carbon (e.g., Darco KB)
Procedure:
-
Reaction Setup: Charge a 2L three-neck flask, equipped with a mechanical stirrer and condenser, with water (500 ml) and 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol).
-
Nucleophilic Addition: To this suspension, add m-toluidine (49.2 ml, 0.46 mol) at room temperature.
-
Reaction: Heat the mixture to 90°C for a minimum of 3 hours. The causality for heating is to provide the necessary activation energy for the SₙAr reaction to proceed at a practical rate. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Precipitation: Cool the mixture to room temperature. Carefully adjust the pH to 7-8 with a saturated NaHCO₃ solution. This neutralizes the hydrochloride salt and deprotonates the sulfonamide, decreasing its aqueous solubility and causing the product to precipitate.
-
Isolation of Crude Product: Isolate the precipitated beige solid by vacuum filtration.
-
Purification: Dissolve the wet product in methanol (1.0 L) and add activated carbon (25g). Reflux the solution for 30 minutes. The activated carbon adsorbs colored impurities.
-
Final Isolation: Filter the hot solution through celite to remove the carbon. Add water (1.2 L) to the filtrate to induce precipitation of the purified product. Stir for at least 1 hour at room temperature to maximize yield. Isolate the final white to off-white solid product via vacuum filtration. The final purity should be >99.5%.
The Role of the Scaffold in Medicinal Chemistry
The this compound scaffold is not merely a synthetic precursor but an active pharmacophore whose derivatives have been explored for a multitude of therapeutic applications. Its utility stems from the defined spatial orientation of its hydrogen bond donors and acceptors, which can be tailored to fit the active sites of various enzymes.
Foundational Role: Intermediate in Diuretic Synthesis
The most established application of a this compound derivative is in the synthesis of Torsemide, a potent loop diuretic.[4][10] Specifically, 4-(3'-methylphenyl)amino-3-pyridinesulfonamide is the penultimate intermediate.[5] The final step involves a reaction with an isocyanate to form the terminal urea group, which is critical for the diuretic activity.
Caption: Final synthetic step in the production of the diuretic Torsemide.
A Privileged Scaffold for Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[11][12] Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[11][13] The sulfonamide moiety (—SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors. The this compound scaffold provides an ideal framework to present this group to the catalytic zinc ion while allowing for substitutions at the 4-position to achieve isoform selectivity by interacting with amino acid residues at the entrance of the active site.[11][14]
Studies have shown that introducing various heterocyclic or substituted aryl groups at the 4-position of the pyridine ring leads to potent inhibitors of tumor-associated CAs.[13][14] For instance, derivatives bearing a 1H-pyrazol-1-yl moiety have demonstrated inhibitory constants (Kᵢ) as low as 19.5 nM against hCA IX.[13]
Caption: Mechanism of carbonic anhydrase inhibition by 4-substituted-3-pyridinesulfonamides.
Emerging Applications: Kinase and Tubulin Inhibition
The pyridine ring is a common feature in many FDA-approved kinase inhibitors.[2] The this compound scaffold is being actively investigated in this area. Kinase inhibitors often target the ATP-binding pocket, and the pyridine scaffold can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The sulfonamide and 4-amino substituents can be modified to extend into other pockets, thereby tuning potency and selectivity.[15] For example, the related 4-aminopyrazolopyrimidine scaffold has been successfully used to design potent PIM kinase inhibitors for hematological malignancies.[15][16]
Furthermore, derivatives incorporating a carbothioamide moiety have been designed as potent tubulin polymerization inhibitors, acting at the colchicine binding site.[17] These compounds have demonstrated significant cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range.[17]
Caption: The this compound scaffold as a launchpad for diverse anticancer strategies.
Conclusion and Future Directions
This compound and its derivatives represent a class of compounds with proven utility and significant future potential. Its established role as a key intermediate for Torsemide underscores its industrial-scale feasibility and robustness.[4] However, its true value for future drug discovery lies in its versatility as a medicinal chemistry scaffold.[1][2]
Future research should focus on several key areas:
-
Exploring Untapped Biological Space: While its role in CA inhibition is growing, a systematic evaluation of the core compound and its simple derivatives against a broader range of biological targets could unveil novel activities.
-
Structure-Based Design for Selectivity: Leveraging computational docking and crystallographic data will be crucial for designing derivatives with high selectivity for specific enzyme isoforms (e.g., individual kinase or CA isoforms) to minimize off-target effects.[11][12]
-
Advanced Synthetic Methodologies: Employing modern synthetic techniques like "click" chemistry and multicomponent reactions can accelerate the generation of diverse compound libraries for high-throughput screening.[11][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide at Best Price [niksanpharmaceutical.co.in]
- 5. scbt.com [scbt.com]
- 6. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 7. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]
- 9. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
- 10. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
An In-depth Technical Guide to 4-Amino-3-pyridinesulfonamide and its Derivatives: From Synthesis to Therapeutic Potential
This technical guide provides a comprehensive overview of 4-Amino-3-pyridinesulfonamide and its key derivatives, with a primary focus on 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical properties, and established and potential therapeutic applications of this important class of compounds. While the parent compound, this compound, is a foundational structure, the majority of current scientific and industrial focus lies on its derivatives, particularly as intermediates in pharmaceutical manufacturing.
Introduction: The Pyridinesulfonamide Scaffold
The pyridinesulfonamide scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. The presence of the sulfonamide group, a well-established pharmacophore, combined with the pyridine ring, imparts a unique electronic and structural profile that allows for diverse biological activities. While direct therapeutic applications of the parent this compound are not extensively documented, its derivatives are of considerable industrial importance.
A key derivative, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, stands out as a critical intermediate in the synthesis of Torsemide, a potent loop diuretic.[1][2] This role underscores the industrial relevance of this compound class. Furthermore, emerging research on various pyridinesulfonamide derivatives suggests a broader therapeutic potential, including anticancer and anti-inflammatory activities.[1][3] This guide will delve into the established applications and explore these promising future directions.
Physicochemical Properties of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development and synthesis. The key properties of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 72811-73-5 | [1][2] |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [2][4] |
| Molecular Weight | 263.32 g/mol | [2][4] |
| Appearance | White to off-white solid | [3][5] |
| Melting Point | 245-249 °C | [6] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [6] |
| Purity | ≥ 98% | [6] |
Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: A Critical Pharmaceutical Intermediate
The primary and most well-documented application of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is its role as a key intermediate in the synthesis of Torsemide.[1][7] The synthesis is typically achieved through the reaction of 4-Chloropyridine-3-sulfonamide hydrochloride with 3-Methylaniline (m-toluidine).[4][5]
Experimental Protocol: Aqueous-Phase Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Activated Carbon (e.g., Darco KB)
-
Celite
Procedure:
-
Reaction Setup: In a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, charge 500 ml of water and 100g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride.[1]
-
Addition of Reactant: To this suspension, add 49.2 ml (0.46 mol) of m-toluidine at room temperature.[1]
-
Heating and Monitoring: Heat the reaction mixture to 90°C for a minimum of 3 hours.[1] The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up and Precipitation: After completion, cool the mixture to room temperature.[1] Carefully adjust the pH of the reaction mixture to 7-8 with a saturated NaHCO₃ solution (approximately 1.1 L) to precipitate the product.[1][5]
-
Isolation and Purification: Isolate the precipitated product by vacuum filtration.[1] The crude product can be further purified by dissolving it in methanol, treating it with activated carbon to remove colored impurities, and then filtering through celite.[4][5] The purified product is then recrystallized by the addition of water to the methanolic solution.[4][5]
Synthesis Pathway Diagram
Caption: Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
Potential Therapeutic Applications of the Pyridinesulfonamide Scaffold
While the primary industrial application of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is as a synthetic intermediate, the broader class of pyridinesulfonamide derivatives has been investigated for a range of biological activities.[1] It is plausible that this compound and its analogs may exhibit some of these properties, representing a promising area for future research.
Anticancer Activity
The sulfonamide functional group is a key feature in several established anticancer drugs. Research into novel sulfonamide-containing compounds continues to be an active area of oncology drug discovery. A study on 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides demonstrated significant activity against colon, breast, and cervical cancer cell lines, with IC₅₀ values ranging from 4 to 43 μM.[1] While the substitution pattern differs from the main compound of interest, this highlights the potential of the pyridinesulfonamide scaffold in cancer research.[1] Potential anticancer mechanisms of pyridinesulfonamides may involve the inhibition of key enzymes such as carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.
Anti-inflammatory, Antifungal, and Antibiotic Potential
Some sources suggest that 4-(3-Methylphenyl)amino-3-pyridinesulfonamide and related compounds may possess anti-inflammatory, antifungal, and antibiotic properties.[6][8] It has been proposed that these compounds may be useful in treating conditions such as ulcerative colitis and vaginal yeast infections.[6][8] The proposed antibiotic mechanism involves the prevention of para-aminobenzoic acid (PABA) incorporation, a classic mechanism of action for sulfa drugs.[6][8] However, it is crucial to note that these claims are not yet substantiated by rigorous, peer-reviewed clinical studies and should be considered preliminary.
Future Research Directions and Conclusion
The established role of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide as a key intermediate in the synthesis of Torsemide firmly places it as a compound of significant industrial value. The synthetic pathways are well-characterized and optimized for large-scale production.
Looking forward, the therapeutic potential of the broader pyridinesulfonamide scaffold warrants further investigation. Future research should focus on:
-
Screening Libraries: Synthesizing and screening libraries of this compound derivatives against a range of biological targets, including kinases, proteases, and carbonic anhydrases.
-
Mechanism of Action Studies: Elucidating the precise mechanisms by which these compounds exert their potential anticancer, anti-inflammatory, and antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyridinesulfonamide scaffold to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 6. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]
- 7. prudencepharma.com [prudencepharma.com]
- 8. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
The Versatile Virtuoso: 4-Amino-3-pyridinesulfonamide as a Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of organic synthesis, certain molecules emerge as pivotal building blocks, offering a unique combination of reactivity and structural versatility. 4-Amino-3-pyridinesulfonamide is one such cornerstone, a seemingly unassuming scaffold that holds the key to a vast and diverse landscape of complex heterocyclic compounds and pharmacologically active agents. This technical guide, designed for the discerning eye of researchers, scientists, and drug development professionals, delves into the core attributes of this compound, illuminating its synthesis, reactivity, and its profound impact as a strategic tool in the art of molecule building.
Unveiling the Scaffold: Physicochemical Properties and Structural Attributes
At its heart, this compound is a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 3-position. This specific arrangement of functional groups is not a mere coincidence of atoms; it is a carefully orchestrated architecture that dictates its reactivity and utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75903-62-7 | --INVALID-LINK-- |
| Molecular Formula | C₅H₇N₃O₂S | --INVALID-LINK-- |
| Molecular Weight | 173.20 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 162-164 °C | --INVALID-LINK-- |
The electron-donating nature of the 4-amino group activates the pyridine ring, influencing its susceptibility to electrophilic attack. Conversely, the electron-withdrawing sulfonamide group at the 3-position modulates the electron density of the ring and provides a crucial handle for a variety of chemical transformations. This inherent electronic duality is the secret to its versatility.
The Genesis of a Building Block: A Synthetic Perspective
The journey to obtaining this compound is a multi-step process that requires a strategic approach to functionalizing the pyridine ring. A common and effective pathway commences with the direct sulfonation of 4-aminopyridine.
Step 1: Sulfonation of 4-Aminopyridine to 4-Aminopyridine-3-sulfonic Acid
The initial and critical step involves the introduction of a sulfonic acid group at the 3-position of 4-aminopyridine. This is typically achieved through electrophilic aromatic substitution using a potent sulfonating agent like oleum (fuming sulfuric acid).[1] The activating effect of the 4-amino group directs the incoming sulfonyl group to the adjacent 3-position.[1]
Experimental Protocol: Synthesis of 4-Aminopyridine-3-sulfonic Acid [1]
-
Materials: 4-aminopyridine, 20% Oleum (20% SO₃ in H₂SO₄), Deionized water.
-
Procedure:
-
In a suitable reaction vessel, dissolve 10 mmol of 4-aminopyridine in 10 ml of 20% oleum.
-
Heat the resulting solution to 120 °C (393 K).
-
Maintain the reaction at this temperature for an extended period (e.g., 4 days) to ensure completion.
-
After the reaction period, cool the mixture to room temperature.
-
Carefully decant the excess oleum.
-
The solid crude product is then subjected to recrystallization from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.
-
Step 2: Conversion to 4-Amino-3-pyridinesulfonyl Chloride
The sulfonic acid is then converted to the more reactive sulfonyl chloride. This is a standard transformation in organic chemistry, often accomplished using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step is crucial as the sulfonyl chloride is the immediate precursor to the desired sulfonamide.
Step 3: Amination to this compound
The final step involves the reaction of 4-amino-3-pyridinesulfonyl chloride with ammonia. This nucleophilic substitution reaction at the sulfonyl chloride group yields the target molecule, this compound.
A [label="4-Aminopyridine"]; B [label="4-Aminopyridine-3-sulfonic Acid"]; C [label="4-Amino-3-pyridinesulfonyl Chloride"]; D [label="this compound"];
A -> B [label=" Oleum (H₂SO₄/SO₃)"]; B -> C [label=" PCl₅ or SOCl₂"]; C -> D [label=" NH₃"]; }
Figure 1: General synthetic pathway to this compound.
A Tale of Two functionalities: Reactivity and Synthetic Applications
The true value of this compound as a building block lies in the distinct reactivity of its two primary functional groups: the 4-amino group and the 3-sulfonamide group. This allows for a diverse array of chemical transformations, opening doors to a multitude of complex molecular architectures.
Reactions at the 4-Amino Group: A Gateway to Diverse Functionalities
The 4-amino group serves as a versatile nucleophilic handle, readily participating in a variety of reactions to introduce new substituents and build molecular complexity.
A prime example of the reactivity of the 4-amino position's precursor (a chloro group) is in the synthesis of a key intermediate for the diuretic drug Torsemide. In this synthesis, 4-chloro-3-pyridinesulfonamide hydrochloride undergoes a nucleophilic aromatic substitution reaction with m-toluidine.[2][3] This reaction underscores the utility of the pyridinesulfonamide scaffold in pharmaceutical synthesis.
Experimental Protocol: Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide [2][3]
-
Materials: 4-chloro-3-pyridinesulfonamide hydrochloride, m-toluidine, water, saturated sodium bicarbonate solution.
-
Procedure:
-
A suspension of 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol) in water (500 ml) is prepared in a three-neck flask.
-
m-Toluidine (49.2 ml, 0.46 mol) is added at room temperature.
-
The reaction mixture is heated to 90°C for a minimum of 3 hours, with progress monitored by HPLC.
-
After completion, the mixture is cooled to room temperature.
-
The pH is carefully adjusted to 7-8 with a saturated sodium bicarbonate solution.
-
The precipitated product is isolated by vacuum filtration.
-
A [label="4-Chloro-3-pyridinesulfonamide\nhydrochloride"]; B [label="m-Toluidine"]; C [label="4-(3'-Methylphenyl)amino-3-pyridinesulfonamide"];
A -> C; B -> C; }
Figure 2: Synthesis of a key Torsemide intermediate.
Reactions involving the 3-Sulfonamide Group and Ring System: Crafting Fused Heterocycles
The sulfonamide group, in concert with the adjacent amino group, provides a unique reactive dyad that is particularly well-suited for the construction of fused heterocyclic ring systems. These bicyclic and tricyclic structures are prevalent in a wide range of biologically active molecules.
The this compound scaffold can serve as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as purine analogs with diverse biological activities, including potential applications as cognitive enhancers and anticancer agents.[4] The synthesis typically involves the condensation of a suitably substituted pyrimidine derivative, which can be conceptually derived from the this compound core, with hydrazine hydrate.[4]
The vicinal amino and sulfonamide functionalities can be elaborated and cyclized to form triazole-fused pyridine systems. For instance, derivatives of this compound can be key intermediates in the synthesis of[1][4][5]triazolo[4,3-a]pyridines, a class of compounds investigated for their potential antimalarial activity.[6] The synthesis often involves the formation of a hydrazine intermediate from the amino group, followed by cyclization.
A [label="this compound\nScaffold"]; B [label="Pyrazolo[3,4-d]pyrimidines"]; C [label="Triazolo[4,3-a]pyridines"]; D [label="Other Fused Heterocycles"];
A -> B [label=" Multistep Synthesis"]; A -> C [label=" Multistep Synthesis"]; A -> D [label=" Various Cyclization Strategies"]; }
Figure 3: Versatility in the synthesis of fused heterocyclic systems.
The Pharmacological Significance: A Scaffold for Drug Discovery
The pyridinesulfonamide motif is a privileged scaffold in medicinal chemistry, and derivatives of this compound are no exception. The inherent biological activities of this structural class, coupled with the potential for diverse functionalization, make it a fertile ground for the discovery of novel therapeutic agents.
Table 2: Potential Biological Activities of Pyridinesulfonamide Derivatives
| Biological Activity | Therapeutic Area | References |
| Diuretic | Cardiovascular | [5] |
| Anticancer | Oncology | [7] |
| Antimicrobial | Infectious Diseases | [8] |
| Antimalarial | Infectious Diseases | [6] |
| Carbonic Anhydrase Inhibition | Various (e.g., glaucoma, cancer) | [5] |
The sulfonamide group can act as a bioisostere for a carboxylic acid, and its ability to participate in hydrogen bonding interactions makes it a key pharmacophoric element. The pyridine ring provides a rigid framework for orienting substituents in three-dimensional space, allowing for precise interactions with biological targets.
Conclusion: A Building Block of Enduring Importance
This compound stands as a testament to the power of a well-designed molecular scaffold. Its strategic placement of functional groups, coupled with a rich and versatile reactivity profile, has cemented its status as an indispensable tool in the arsenal of the synthetic organic chemist. From the synthesis of complex, fused heterocyclic systems to its role as a key precursor in the development of life-saving medicines, the influence of this remarkable building block continues to expand. As the quest for novel and more effective therapeutic agents intensifies, the versatile virtuoso, this compound, is poised to play an even more prominent role in shaping the future of drug discovery and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
Methodological & Application
The Versatility of the 4-Amino-3-pyridinesulfonamide Scaffold in Medicinal Chemistry: From Diuretics to Anticancer Agents
The 4-amino-3-pyridinesulfonamide core is a privileged scaffold in drug discovery, serving as a foundational structure for a range of therapeutic agents. While the parent compound itself is less explored, its derivatives have led to significant advancements in medicine. This guide provides an in-depth exploration of the applications of this scaffold, with a primary focus on its most prominent derivative, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key intermediate in the synthesis of the widely used diuretic, Torsemide. Furthermore, we will delve into the emerging potential of this chemical class in other therapeutic areas, such as oncology, and provide detailed protocols for researchers and drug development professionals.
Part 1: The Cornerstone Application: Synthesis of the Loop Diuretic Torsemide
The most well-documented and commercially significant application of a this compound derivative is in the manufacturing of Torsemide. Specifically, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide (CAS 72811-73-5) is a critical precursor to this potent loop diuretic used in the management of edema associated with congestive heart failure, and for the treatment of hypertension.[1]
Mechanism of Action of Torsemide
Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the kidneys. This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, thereby reducing fluid overload in the body.
Caption: Mechanism of action of Torsemide.
Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
The synthesis of this key intermediate is a robust and high-yielding process.[1] It is typically prepared through the reaction of 4-Chloropyridine-3-sulfonamide hydrochloride with 3-Methylaniline (m-toluidine).[2]
Protocol for the Aqueous Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide [2][3]
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Deionized water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Activated Carbon (e.g., Darco KB)
-
Celite
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, suspend 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol) in water (500 ml).
-
Add m-toluidine (49.2 ml, 0.46 mol) to the suspension at room temperature.
-
Heat the reaction mixture to 90°C and maintain for a minimum of 3 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the reaction mixture to 7-8 with a saturated NaHCO₃ solution. This will cause the product to precipitate.
-
Isolate the crude product by vacuum filtration.
-
For purification, dissolve the wet product in methanol (1.0 L) at room temperature and add activated carbon (25g).
-
Reflux the solution for 30 minutes and then filter through a pad of celite while hot. Rinse the filter cake with hot methanol.
-
Add water (1.2 L) to the filtrate and stir for at least 1 hour at room temperature to precipitate the purified product.
-
Isolate the final product by vacuum filtration. The resulting solid should have a purity of >99.8%.
Caption: Aqueous-phase synthesis workflow.
Part 2: Expanding Horizons: The Pyridinesulfonamide Scaffold in Oncology
Beyond its established role in diuretic synthesis, the broader class of pyridinesulfonamide derivatives has garnered interest for its potential anticancer properties.[1] While 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide itself is not extensively studied as an anticancer agent, its structural motifs are present in compounds exhibiting antitumor activity.
Potential Anticancer Mechanisms of Pyridinesulfonamides
Several mechanisms have been proposed for the anticancer effects of pyridinesulfonamide derivatives, including:
-
Proteasome Inhibition: Some derivatives have been shown to inhibit the proteasome, a key cellular machinery for protein degradation.[1] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins, ultimately inducing cancer cell death.
-
Carbonic Anhydrase Inhibition: This class of compounds is known to inhibit carbonic anhydrases, enzymes that are often overexpressed in tumors and contribute to their growth and survival by regulating pH.[1]
A study on 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides demonstrated significant activity against colon, breast, and cervical cancer cell lines, with IC₅₀ values in the micromolar range.[1] This highlights the potential of the pyridinesulfonamide scaffold in the development of novel anticancer therapeutics.
Hypothetical Screening Protocol for Anticancer Activity of Novel this compound Derivatives
This protocol outlines a general workflow for the initial in vitro screening of a library of novel this compound derivatives for potential anticancer activity.
Objective: To identify lead compounds with cytotoxic or antiproliferative activity against a panel of human cancer cell lines.
Materials:
-
Library of synthesized this compound derivatives dissolved in DMSO.
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HeLa for cervical cancer).
-
Appropriate cell culture media and supplements (e.g., DMEM, FBS, penicillin-streptomycin).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent.
-
Plate reader.
-
Positive control (e.g., Doxorubicin).
-
Negative control (vehicle, e.g., 0.1% DMSO).
Procedure:
-
Cell Seeding: Seed the cancer cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add the compounds to the respective wells, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assay (MTT Assay): a. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution). c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. b. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
Caption: General workflow for in vitro anticancer screening.
Part 3: Other Potential Therapeutic Avenues
While less documented, some sources suggest that the this compound scaffold and its derivatives may possess other biological activities. For instance, some reports allude to potential antifungal and antibiotic properties, as well as applications in treating ulcerative colitis and infertility.[4][5] However, these claims require further rigorous scientific validation. The sulfonamide group is a well-known pharmacophore in a variety of drugs, and it is plausible that derivatives of this compound could exhibit a broader range of pharmacological effects. Future research should focus on systematically evaluating these potential activities to unlock the full therapeutic potential of this versatile chemical scaffold.
Conclusion
The this compound scaffold, particularly as exemplified by 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, holds a firm place in pharmaceutical manufacturing as a key intermediate for the diuretic Torsemide. The synthetic protocols are well-established and optimized for high yield and purity. Beyond this primary application, the pyridinesulfonamide core presents exciting opportunities for the discovery of new drugs, especially in the field of oncology. The protocols and insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to both leverage the existing applications and explore the untapped potential of this valuable chemical entity.
References
- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 2. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 4. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]
- 5. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
Application Notes & Protocols: 4-Amino-3-pyridinesulfonamide as a Key Intermediate in the Synthesis of Torasemide
Document ID: AN-TSM-2026-01
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 4-Amino-3-pyridinesulfonamide, a critical intermediate in the manufacturing of the diuretic drug Torasemide. The guide details robust, scalable synthetic protocols, explains the underlying chemical principles, and offers field-proven insights into process optimization and characterization. All procedures are grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
Torasemide (or Torsemide) is a potent pyridine-sulfonylurea type loop diuretic used clinically for the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension. Its synthesis relies on the efficient construction of its core substituted pyridine structure. The intermediate, 4-(3-Methylphenyl)amino-3-pyridinesulfonamide, is the immediate precursor to Torasemide and its quality directly dictates the purity and yield of the final Active Pharmaceutical Ingredient (API).[1] The synthesis of this key intermediate is a multi-step process that begins with more fundamental pyridine derivatives. This guide focuses on a common and industrially relevant pathway starting from 4-hydroxypyridine-3-sulfonic acid.
Synthetic Pathway Overview
The synthesis of Torasemide via the 4-(3-Methylphenyl)amino-3-pyridinesulfonamide intermediate can be logically divided into two primary stages:
-
Stage 1: Synthesis of 4-Chloro-3-pyridinesulfonamide. This stage involves the conversion of 4-hydroxypyridine-3-sulfonic acid into a reactive intermediate, 4-chloropyridine-3-sulfonyl chloride, followed by amination to yield the sulfonamide.
-
Stage 2: Synthesis of 4-(3-Methylphenyl)amino-3-pyridinesulfonamide. This involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom of 4-chloro-3-pyridinesulfonamide is displaced by m-toluidine.
-
Stage 3: Conversion to Torasemide. The final step involves the reaction of the intermediate with isopropyl isocyanate to form the sulfonylurea moiety of Torasemide.[2][3]
This document will provide detailed protocols for each of these critical transformations.
Stage 1 Protocol: Synthesis of 4-Chloro-3-pyridinesulfonamide (5)
This synthesis is a two-step process starting from 4-hydroxypyridine-3-sulfonic acid (3). The initial step is a robust chlorination to form 4-chloropyridine-3-sulfonyl chloride (4), which is then subjected to amination.
Step 1: Synthesis of 4-Chloropyridine-3-sulfonyl chloride (4)
The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation, often employing reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This reaction is critical as it activates the sulfonic acid group for subsequent amination and simultaneously replaces the hydroxyl group on the pyridine ring with a chlorine atom.[4][5][6]
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, charge phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[6]
-
Reagent Addition: With stirring, carefully add 4-hydroxypyridine-3-sulfonic acid (3) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 120°C) for 5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up: After completion, cool the mixture and carefully pour it onto crushed ice. This hydrolyzes the excess phosphorus chlorides. The crude product often precipitates as a solid.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water. Dry the crude product under vacuum. This intermediate, 4-chloropyridine-3-sulfonyl chloride (4), is often used directly in the next step without extensive purification.[6]
Step 2: Synthesis of 4-Chloro-3-pyridinesulfonamide (5)
The sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with an ammonia source.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, suspend the crude 4-chloropyridine-3-sulfonyl chloride (4) in a solvent such as methyl tert-butyl ether (MTBE).[2]
-
Ammonia Addition: Cool the suspension and add aqueous ammonium hydroxide (25% solution) dropwise, ensuring the temperature does not rise excessively.[2] An excess of ammonia is used to drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC/HPLC).
-
Isolation: Filter the resulting solid, wash with water, and then a mixture of acetonitrile and water.[2][7]
-
Drying: Dry the product under vacuum at approximately 50°C to yield 4-chloro-3-pyridinesulfonamide (5) as a solid.[2] The purity is typically high enough for the subsequent step.[7]
Stage 2 Protocol: Synthesis of 4-(3-Methylphenyl)amino-3-pyridinesulfonamide (Compound B)
This stage is a nucleophilic aromatic substitution reaction. The electron-withdrawing sulfonamide group activates the pyridine ring, facilitating the displacement of the chlorine atom at the C4 position by the amine group of m-toluidine.[1][8]
Experimental Protocol
Two common solvent systems are reported for this reaction: an aqueous system and an n-butanol system. The aqueous method is presented here for its environmental advantages and safety profile.[1]
Protocol:
-
Reaction Setup: Charge a three-necked flask, equipped with a mechanical stirrer, thermometer, and condenser, with deionized water and 4-chloro-3-pyridinesulfonamide hydrochloride (5).[8][9]
-
Reagent Addition: To this suspension, add m-toluidine at room temperature.[8][9]
-
Heating: Heat the reaction mixture to 90-105°C and maintain for a minimum of 3 hours.[6][8]
-
Monitoring: The progress of the reaction should be monitored by HPLC until the starting material is consumed.[8][9]
-
Work-up and pH Adjustment: After completion, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any acid present and precipitates the product.[8]
-
Isolation: Isolate the precipitated product by vacuum filtration. The resulting beige solid can be washed with water.[8][9]
-
Purification (Optional but Recommended): For high-purity material suitable for API synthesis, recrystallization is performed. Dissolve the product in methanol, treat with activated carbon (e.g., Darco KB) at reflux for 30 minutes, and filter while hot. Precipitate the purified product by adding water to the filtrate.[8][9]
-
Drying: Filter the purified solid and dry under vacuum to obtain 4-(3-Methylphenyl)amino-3-pyridinesulfonamide as a white to off-white solid.[10]
Data Summary: Reaction Parameters
| Parameter | Stage 1 (Step 2: Amination) | Stage 2 (SNAr Reaction) |
| Key Reagents | 4-chloropyridine-3-sulfonyl chloride, NH₄OH | 4-chloro-3-pyridinesulfonamide, m-toluidine |
| Solvent | MTBE | Water or n-Propanol[6] |
| Temperature | Room Temperature | 90-105°C[6][8] |
| Reaction Time | ~2-4 hours | ~2-3 hours[6][8] |
| Work-up | Filtration | pH adjustment, filtration, recrystallization |
| Typical Yield | >70%[7] | >90%[8] |
Stage 3 Protocol: Synthesis of Torasemide
The final step is the formation of the sulfonylurea moiety. This is achieved by reacting the sulfonamide group of the intermediate with isopropyl isocyanate, typically in the presence of a base.[3]
Protocol:
-
Reaction Setup: In a suitable reactor, suspend 4-(3-Methylphenyl)amino-3-pyridinesulfonamide and a base like potassium carbonate in a solvent such as acetone or acetonitrile.[11]
-
Reagent Addition: Add isopropyl isocyanate dropwise to the mixture.[11][12] The reaction is exothermic and may require cooling.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for several hours until the reaction is complete (monitored by HPLC).[12]
-
Isolation of Salt (Optional): Some processes isolate the alkali salt of Torasemide at this stage.[11][13]
-
Acidification: Cool the reaction mixture and acidify with an acid like acetic acid or hydrochloric acid to a pH of approximately 4.3.[2][7] This protonates the sulfonylurea and precipitates the final product.
-
Isolation and Purification: Filter the precipitated Torasemide, wash with a mixture of the reaction solvent and water, and dry under vacuum.[7] Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or acetone.[14]
Visualization of Synthetic Workflows
Synthesis of 4-(3-Methylphenyl)amino-3-pyridinesulfonamide
Caption: Workflow for the synthesis of the key Torasemide intermediate.
Conversion to Torasemide
Caption: Final conversion of the intermediate to Torasemide API.
Analytical Characterization
To ensure the quality and identity of the synthesized 4-(3-Methylphenyl)amino-3-pyridinesulfonamide, a suite of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): Essential for determining purity and monitoring reaction progress. A typical specification requires a purity of ≥99.0%.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the molecular structure. The ¹H NMR spectrum (in d⁶-DMSO) should show characteristic peaks for the methyl group (~δ 2.30 ppm), aromatic protons, and sulfonamide NH signals.[1][8]
-
Mass Spectrometry (MS): Confirms the molecular weight (263.32 g/mol ).[10]
-
Melting Point: The melting point should be within a narrow range, typically 245-249°C, indicating high purity.[10]
-
Karl Fischer Titration: To quantify water content, which should typically be no more than 0.5%.
Safety and Handling Precautions
The synthesis protocols described involve hazardous materials that require strict safety protocols and appropriate personal protective equipment (PPE).
-
Chlorosulfonic Acid / Phosphorus Chlorides: These reagents are extremely corrosive and react violently with water, releasing toxic fumes (HCl).[15][16] All manipulations must be performed in a well-ventilated fume hood. Wear a face shield, acid-resistant gloves, and a lab coat.[17][18][19] Ensure an appropriate neutralizing agent (like sodium bicarbonate) is readily available for spills.[15]
-
Solvents: Handle flammable organic solvents like MTBE, methanol, and acetone with care, avoiding ignition sources.
-
General Precautions: Always wear standard PPE, including safety glasses, gloves, and a lab coat. Understand the Safety Data Sheet (SDS) for every chemical before use.
References
- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 2. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 3. EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives - Google Patents [patents.google.com]
- 4. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]
- 5. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 8. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 9. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 10. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]
- 11. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
- 12. Novel processes for preparing torsemide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. Process for the preparation of torsemide and related intermediates - Patent US-7378527-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Process For The Purification Of Torsemide [quickcompany.in]
- 15. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 16. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. echemi.com [echemi.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Utilizing 4-Amino-3-pyridinesulfonamide
Introduction: The Strategic Importance of the 4-Amino-3-pyridinesulfonamide Scaffold in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 16 isoforms of α-CA have been identified, each with distinct tissue distribution and physiological functions. While some isoforms are cytosolic and ubiquitously expressed, such as hCA I and II, others are membrane-bound and have more specialized roles. Notably, the transmembrane isoforms hCA IX and XII are overexpressed in a variety of solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell proliferation and metastasis. This makes them highly attractive targets for the development of novel anticancer therapies.[1][2]
Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs), with several compounds in clinical use for the treatment of glaucoma, epilepsy, and altitude sickness.[3] The primary sulfonamide moiety is the key pharmacophore, binding to the zinc ion in the active site of the enzyme. The general structure of a sulfonamide-based CAI consists of this zinc-binding group attached to a scaffold that can be modified with various "tail" moieties. These tails extend out of the active site and can interact with amino acid residues lining the cavity, thereby influencing the inhibitor's potency and isoform selectivity.
The this compound scaffold is a particularly versatile starting point for the synthesis of novel CAIs. The pyridine ring offers a rigid framework, while the 4-amino group provides a convenient handle for introducing a wide range of chemical diversity through well-established synthetic transformations. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitory profiles to achieve desired selectivity for specific CA isoforms, such as the tumor-associated hCA IX and XII. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent and selective carbonic anhydrase inhibitors.
Mechanism of Action and Rationale for Derivatization
The inhibitory action of sulfonamide-based CAIs stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This mimics the transition state of the natural substrate, CO2, and blocks the catalytic cycle. The affinity and selectivity of the inhibitor are significantly influenced by the interactions of the scaffold and its substituents with the surrounding amino acid residues.
The 4-amino group of this compound serves as a key point for derivatization to introduce "tail" moieties. These tails can be designed to exploit differences in the amino acid composition and topography of the active sites of various CA isoforms. For instance, the active site entrance of hCA II is partially occluded by a bulky phenylalanine residue (Phe131), whereas in hCA IX and hCA XII, this is replaced by smaller residues (valine and alanine, respectively), creating a larger cavity that can be targeted for selective inhibition.[1] By introducing appropriately designed substituents at the 4-position of the pyridine ring, it is possible to develop inhibitors that preferentially bind to the tumor-associated isoforms over the ubiquitous cytosolic ones, thereby minimizing off-target effects.
Synthetic Strategies and Protocols
The 4-amino group of this compound can be readily transformed into a variety of functional groups, allowing for the introduction of diverse "tail" structures. Two primary and highly effective strategies are diazotization followed by azo coupling, and N-acylation.
Strategy 1: Diazotization and Azo Coupling
This strategy introduces an azo linkage (-N=N-) connecting the pyridine scaffold to another aromatic or heteroaromatic ring system. This approach is particularly useful for creating extended, conjugated systems that can engage in a variety of interactions within the CA active site.
Protocol 1: Synthesis of a 4-(Arylazo)-3-pyridinesulfonamide Derivative
This protocol is adapted from established procedures for the diazotization of aromatic amines and subsequent azo coupling.[4][5][6][7]
Step 1: Diazotization of this compound
-
Preparation of the Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid (2.5-3.0 eq).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in a minimal amount of cold water.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is maintained between 0-5 °C. The reaction is typically complete within 30-60 minutes. The completion of the reaction can be monitored using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid). The resulting diazonium salt solution should be kept cold and used immediately in the next step.
Step 2: Azo Coupling with an Activated Aromatic Compound (e.g., 2-Naphthol)
-
Preparation of the Coupling Partner Solution: In a separate beaker, dissolve the coupling partner (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding phenoxide, which is highly activated towards electrophilic aromatic substitution.
-
Cooling: Cool the solution of the coupling partner to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling partner with vigorous stirring. A brightly colored precipitate of the azo-coupled product should form immediately.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).
| Reagent/Parameter | Molar Ratio/Condition | Rationale |
| This compound | 1.0 eq | Starting material |
| Hydrochloric Acid | 2.5-3.0 eq | To form the amine salt and generate nitrous acid in situ |
| Sodium Nitrite | 1.05-1.1 eq | Diazotizing agent |
| Temperature (Diazotization) | 0-5 °C | To ensure the stability of the diazonium salt |
| Coupling Partner (e.g., 2-Naphthol) | 1.0 eq | Provides the "tail" moiety |
| Base (for coupling partner) | In excess | To activate the coupling partner for electrophilic attack |
| Temperature (Coupling) | 0-5 °C | To control the reaction rate and minimize side reactions |
Strategy 2: N-Acylation
N-acylation of the 4-amino group introduces an amide linkage, which can serve as a versatile linker to various "tail" structures. This method allows for the incorporation of a wide range of carboxylic acid derivatives, including those containing aliphatic chains, aromatic rings, and heterocyclic systems.
Protocol 2: Synthesis of a 4-(Acylamino)-3-pyridinesulfonamide Derivative
This protocol is based on standard N-acylation procedures for aromatic amines.[8][9][10]
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or acid anhydride, 1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into ice water to precipitate the product. If pyridine is used as the solvent, it can be removed by washing the organic extract with an acidic solution (e.g., 1 M HCl).
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
| Reagent/Parameter | Molar Ratio/Condition | Rationale |
| This compound | 1.0 eq | Starting material |
| Acylating Agent (e.g., Acetyl Chloride) | 1.1-1.2 eq | Introduces the acyl "tail" |
| Solvent | Anhydrous Pyridine or DMF | Solubilizes the reactants and can act as a base |
| Temperature | 0 °C to room temperature | To control the initial reaction rate |
| Reaction Time | 2-12 hours | To ensure complete conversion |
Biological Evaluation of Synthesized Inhibitors
The synthesized 4-substituted-3-pyridinesulfonamide derivatives should be evaluated for their inhibitory activity against a panel of human carbonic anhydrase isoforms, typically including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.
Protocol 3: Determination of Inhibitory Activity using a Stopped-Flow CO2 Hydrase Assay
This is a standard and widely accepted method for measuring CA inhibition.[1][11]
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isoforms and the synthesized inhibitors in an appropriate buffer (e.g., Tris-HCl with a suitable co-solvent like DMSO for the inhibitors).
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated solution. The accompanying change in pH is monitored using a pH indicator (e.g., phenol red), and the rate of the reaction is determined from the initial linear portion of the absorbance change over time.
-
Data Analysis: The inhibitory activity is expressed as the inhibition constant (Ki). This is determined by measuring the enzymatic activity at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Representative Inhibition Data for 4-Substituted Pyridine-3-Sulfonamides
The following table summarizes the inhibitory activities (Ki values in nM) of some representative 4-substituted pyridine-3-sulfonamide derivatives against key hCA isoforms, as reported in the literature.
| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4-(1H-Pyrazol-1-yl) derivatives | 169-5400 | 58.5-1238 | 19.5-652 | 16.8-768 | [12] |
| 1-Substituted-1,4-dihydro-4-oxo derivatives | 224-4830 | 318-873 | 11.8-93.4 | 23.5-82.3 | [2] |
| 4-(4-R-1,2,3-triazol-1-yl) derivatives | - | up to 271 | up to 137 | up to 91 | [1] |
| 4-Substituted derivatives | 78-11700 | 9.9-140 | 4.6-313 | 3.4-21.6 | [13] |
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable platform for the design and synthesis of novel carbonic anhydrase inhibitors. The synthetic protocols outlined in this application note provide a robust framework for creating diverse libraries of compounds that can be screened for potent and isoform-selective inhibitory activity. The ability to systematically modify the "tail" region of the inhibitor allows for the fine-tuning of its pharmacological profile, with the potential to develop next-generation therapeutics for a range of diseases, including cancer and glaucoma. Future work in this area will likely focus on the development of inhibitors with enhanced selectivity for the tumor-associated CA isoforms, as well as the exploration of novel derivatization strategies to access new chemical space.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase inhibitors. Regioselective synthesis of novel series 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides and their inhibition of the human cytosolic isozymes I and II and transmembrane cancer-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrbat.in [ijrbat.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0168680A1 - Solid phase acylation of aminosulfonic acids - Google Patents [patents.google.com]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
Application Notes & Protocols: Leveraging Click Chemistry for the Functionalization of 4-Amino-3-pyridinesulfonamide Derivatives
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of click chemistry to the 4-Amino-3-pyridinesulfonamide scaffold, a privileged structure in medicinal chemistry. We will move beyond simple procedural lists to explore the rationale behind the synthetic strategies and provide detailed, field-tested protocols for creating novel conjugates for drug discovery and chemical biology.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
The this compound core is a cornerstone in pharmaceutical sciences. Its derivatives are noted for a wide range of biological activities, serving as key intermediates in the synthesis of potent drugs such as the loop diuretic Torsemide[1][2]. The pyridine ring and the sulfonamide group offer critical hydrogen bonding and electrostatic interactions with biological targets, making this scaffold a valuable starting point for inhibitor design[3][4].
Parallel to the development of such pharmacophores, the advent of "click chemistry" has revolutionized how scientists assemble complex molecular architectures[5][6]. Coined by K.B. Sharpless, this chemical philosophy champions reactions that are modular, high-yielding, stereospecific, and simple to perform in benign solvents, often water[6][7]. The most prominent example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,2,3-triazole linkage from two mutually reactive partners: an azide and a terminal alkyne[6][8]. This reaction's bioorthogonality—its ability to proceed in complex biological environments without interfering with native biochemical processes—makes it an invaluable tool for bioconjugation, drug delivery, and imaging[5][9].
This document details the synthesis of "clickable" 4-substituted-3-pyridinesulfonamide derivatives and their subsequent application in CuAAC reactions, enabling the rapid generation of diverse molecular libraries for therapeutic and diagnostic development.
Section 1: Synthesis of "Clickable" Pyridinesulfonamide Scaffolds
To employ click chemistry, the this compound scaffold must first be functionalized with either an azide or an alkyne handle. The most direct synthetic route involves converting a 4-halo-3-pyridinesulfonamide precursor into a 4-azido derivative. This azide becomes the key building block for subsequent CuAAC reactions.
Workflow for Synthesizing a Click-Ready Pyridinesulfonamide
Caption: Synthetic workflow from a halo-pyridine precursor to a final triazole conjugate.
Protocol 1.1: Synthesis of 4-Azidopyridine-3-sulfonamide
This protocol is adapted from methodologies used to create precursors for carbonic anhydrase inhibitors and details the nucleophilic aromatic substitution of a chlorine atom with an azide group[10][11].
Causality: The 4-position of the pyridine ring is activated towards nucleophilic attack. Sodium azide serves as a potent and readily available nucleophile to displace the chloride, yielding the desired azide intermediate. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.
Materials:
-
4-Chloropyridine-3-sulfonamide
-
Sodium azide (NaN₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-chloropyridine-3-sulfonamide (1.0 eq) in anhydrous acetonitrile.
-
Addition of Azide: Add sodium azide (1.5 - 2.0 eq) to the suspension. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove any inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is 4-azidopyridine-3-sulfonamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography to achieve high purity. The pure product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: The CuAAC Click Reaction Protocol
With the azide-functionalized scaffold in hand, the next step is the CuAAC reaction. This protocol provides a general method for ligating the 4-azidopyridine-3-sulfonamide to a variety of terminal alkynes.
Causality: The classic CuAAC reaction requires a Cu(I) catalyst. However, Cu(I) is unstable and prone to oxidation. Therefore, the catalyst is generated in situ from a stable Cu(II) salt (Copper(II) sulfate) using a reducing agent (Sodium Ascorbate)[8]. A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to protect the Cu(I) catalyst and improve reaction efficiency, especially in aqueous or biological media[12].
General CuAAC Reaction Workflow
Caption: Step-by-step workflow for a typical CuAAC laboratory protocol.
Protocol 2.1: CuAAC Ligation of 4-Azidopyridine-3-sulfonamide
Materials:
-
4-Azidopyridine-3-sulfonamide (from Protocol 1.1)
-
A terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent system (e.g., a mixture of t-BuOH/H₂O or DMSO/H₂O)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Prepare Stock Solutions:
-
Copper(II) sulfate: 100 mM in deionized water.
-
Sodium ascorbate: 1 M in deionized water (prepare fresh).
-
-
Reaction Setup: In a reaction vial, dissolve 4-azidopyridine-3-sulfonamide (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Addition: To the stirred solution, add the copper(II) sulfate stock solution to a final concentration of 1-5 mol%.
-
Initiation: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 10-20 mol%. The solution may turn from light blue to a yellowish or brownish hue, indicating the reduction of Cu(II) to Cu(I).
-
Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction is typically complete within this timeframe, which can be confirmed by TLC or LC-MS analysis.
-
Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is typically purified by silica gel column chromatography.
Table 1: Typical CuAAC Reaction Parameters
| Parameter | Typical Range/Value | Rationale |
| Reactant Ratio | 1:1 to 1:1.2 (Azide:Alkyne) | A slight excess of one reactant can drive the reaction to completion. |
| Solvent System | t-BuOH/H₂O, DMSO/H₂O, DMF | Ensures solubility of both organic substrates and inorganic catalyst components[9]. |
| Cu(II) Source | 1-5 mol% CuSO₄·5H₂O | Catalytic amounts are sufficient; higher loading can lead to side reactions or purification issues. |
| Reducing Agent | 10-20 mol% Sodium Ascorbate | An excess relative to copper ensures the catalytic cycle is maintained by keeping copper in the Cu(I) state. |
| Temperature | Room Temperature (20-25 °C) | The reaction is highly efficient and typically does not require heating[6]. |
| Reaction Time | 2-12 hours | Dependent on substrate reactivity; monitor for completion to avoid degradation. |
Section 3: Advanced Applications & Field Insights
The true power of this methodology lies in its application to complex scientific problems, particularly in drug discovery and chemical biology.
Application Case Study: Rapid Synthesis of Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a well-established zinc-binding group in carbonic anhydrase (CA) inhibitors. By using the protocols described above, researchers can rapidly synthesize a library of potential CA inhibitors[10][11].
-
Scaffold Synthesis: Prepare the 4-azidopyridine-3-sulfonamide as the core scaffold (Protocol 1.1).
-
Library Generation: Source or synthesize a diverse collection of terminal alkynes. These alkynes can feature different functional groups, charge states, and steric properties.
-
Parallel Synthesis: Employ Protocol 2.1 in a parallel format (e.g., in a 24- or 96-well plate) to react the azide scaffold with each unique alkyne.
-
Screening: The resulting library of novel 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives can then be screened for inhibitory activity against various CA isoforms (e.g., hCA I, II, IX, and XII) to identify potent and selective drug candidates[11].
The triazole ring formed via the click reaction is not merely a linker; it is a stable, planar, and polar aromatic unit that can form beneficial hydrogen bonds and dipole interactions within an enzyme's active site, acting as a functional pharmacophore itself[7].
Application Concept: Bioconjugation for Targeted Therapy
The bioorthogonal nature of the CuAAC reaction allows for the conjugation of the pyridinesulfonamide pharmacophore to larger biomolecules, such as peptides or antibodies, to create targeted therapeutics[7][13].
-
Strategy: A cell-penetrating peptide or a tumor-targeting antibody could be functionalized with a terminal alkyne using standard bioconjugation techniques. The 4-azidopyridine-3-sulfonamide derivative could then be "clicked" onto the biomolecule.
-
Outcome: This creates a conjugate where the biomolecule acts as a delivery vehicle, concentrating the sulfonamide drug at the desired site of action, potentially increasing efficacy and reducing off-target side effects.
References
- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. bachem.com [bachem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. confluore.com [confluore.com]
- 13. qyaobio.com [qyaobio.com]
analytical methods for 4-Amino-3-pyridinesulfonamide quantification
An Application Guide to the Quantitative Analysis of 4-((3-Methylphenyl)amino)-3-pyridinesulfonamide
Introduction: Context and Significance
In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring product safety and efficacy. This guide focuses on the analytical methodologies for the quantification of 4-((3-methylphenyl)amino)-3-pyridinesulfonamide (CAS No: 72811-73-5).[1][2] This compound is a critical process intermediate and a known impurity in the synthesis of Torsemide, a potent loop diuretic.[1][2][3] In regulatory filings, it is often designated as Torsemide Impurity B (EP) or Torsemide Related Compound A (USP).[2][4][5]
Given its status as a potential impurity, regulatory bodies mandate strict control over its levels in the final drug product. Therefore, robust, accurate, and validated analytical methods are not merely a quality control requirement but a foundational component of a successful regulatory submission. This document provides in-depth protocols and technical insights into the primary analytical techniques for the quantification of this specific sulfonamide, designed for researchers, quality control analysts, and drug development professionals.
Pillar 1: The Analytical Strategy - Selecting the Appropriate Technique
The choice of an analytical method is dictated by its intended purpose. For 4-((3-methylphenyl)amino)-3-pyridinesulfonamide, the context typically falls into one of two categories:
-
Process Control & Purity Testing: Analyzing the bulk drug substance or reaction mixtures for the presence and quantity of the compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application, offering a balance of specificity, precision, and cost-effectiveness.
-
Trace-Level Quantification: Measuring minute quantities of the compound, for instance, in biological matrices for pharmacokinetic studies or as a trace contaminant in the final drug product. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard here, providing unparalleled sensitivity and specificity.[3]
This guide will detail the protocols for both HPLC-UV as the primary method for routine quality control and LC-MS/MS for applications demanding higher sensitivity.
Pillar 2: High-Performance Liquid Chromatography (HPLC-UV) for Routine Quantification
Expertise & Experience: The "Why" Behind the Method
Reverse-Phase HPLC (RP-HPLC) is the method of choice for this molecule due to its aromatic nature and moderate polarity, which allows for excellent retention and separation on non-polar stationary phases like C8 or C18. The molecule possesses strong chromophores (the pyridine and phenyl rings), making it readily detectable by UV spectrophotometry.
The selection of a C8 column, as detailed in a method for a similar sulfonamide, provides a good starting point, offering slightly less retention than a C18 column, which can be advantageous for achieving shorter run times while still providing adequate separation from related impurities.[6] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe, providing a comprehensive purity profile. The use of a buffered mobile phase (e.g., with a phosphate buffer) is critical for controlling the ionization state of the sulfonamide and amino groups, which ensures consistent retention times and sharp, symmetrical peak shapes.
Experimental Protocol: RP-HPLC for 4-((3-Methylphenyl)amino)-3-pyridinesulfonamide
This protocol is a robust starting point for method development and validation.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]
-
Chemicals: Acetonitrile (HPLC grade), Di-potassium hydrogen phosphate (analytical grade), Phosphoric acid (analytical grade), Water (HPLC grade).
-
Reference Standard: 4-((3-methylphenyl)amino)-3-pyridinesulfonamide, of known purity.
2. Chromatographic Conditions
-
Mobile Phase A: Prepare a buffer by dissolving 1.74 g of di-potassium hydrogen phosphate in 1000 mL of HPLC grade water. Adjust pH to 6.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 30 | 70 |
| 30.0 | 30 | 70 |
| 35.0 | 90 | 10 |
| 40.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (A PDA detector should be used during development to identify the optimal wavelength).
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a suitable amount of the test substance (e.g., Torsemide bulk powder) to achieve a final concentration within the calibration range (e.g., 10 µg/mL) after dissolving in the diluent. All solutions should be filtered through a 0.45 µm filter before injection.
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV quantification.
Pillar 3: LC-MS/MS for High-Sensitivity Quantification
Expertise & Experience: The Rationale for a Superior Technique
When the quantification of 4-((3-methylphenyl)amino)-3-pyridinesulfonamide is required in complex matrices like plasma, or at very low trace levels, HPLC-UV may lack the necessary sensitivity and specificity. LC-MS/MS overcomes these limitations by coupling the separation power of LC with the high selectivity of tandem mass spectrometry. The technique monitors a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to the analyte, effectively filtering out noise from matrix components.[7]
For this molecule (C₁₂H₁₃N₃O₂S, MW: 263.32 g/mol ), electrospray ionization (ESI) in positive mode is the logical choice, as the amino groups are readily protonated.[4][8] The precursor ion would be the protonated molecule [M+H]⁺ at m/z 264.3. Collision-induced dissociation (CID) would then be optimized to find stable, high-intensity product ions for monitoring.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A fast-separating column, such as a C18 (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Chemicals: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
2. LC and MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient (e.g., 5% to 95% B in 3-5 minutes) is typical.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical - requires optimization):
-
Analyte: Precursor Ion (Q1): m/z 264.3 → Product Ion (Q3): To be determined experimentally (e.g., fragments corresponding to the loss of SO₂ or cleavage of the pyridine-amine bond).
-
Internal Standard: Corresponding transition for the IS.
-
-
Source Parameters: Capillary voltage, source temperature, and gas flows must be optimized for the specific instrument.
3. Sample Preparation (for Plasma)
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of Acetonitrile containing the internal standard.
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: Spin at >12,000 x g for 10 minutes to pellet precipitated proteins.
-
Inject: Transfer the supernatant to an autosampler vial for injection.
Visualization: LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS bioanalysis.
Pillar 4: Trustworthiness - The Self-Validating System
A protocol is only trustworthy if it is validated. All analytical methods intended for regulatory submission must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove they are fit for purpose.[9][10][11][12][13]
Method Validation Protocol (Based on HPLC-UV Method)
The validation process involves a series of experiments to assess the performance characteristics of the method.
1. Specificity:
-
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.
-
Procedure: Inject blank solutions (diluent), a placebo formulation, and solutions of known related substances. The analyte peak should be well-resolved from all other peaks. Peak purity analysis using a PDA detector is also essential.
2. Linearity:
-
Objective: To confirm a proportional relationship between analyte concentration and detector response over a specified range.
-
Procedure: Analyze the prepared calibration standards (at least 5 concentrations) in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.[6]
3. Range:
-
Objective: To define the concentration interval over which the method is precise, accurate, and linear.
-
Typical Range: For an impurity, this is typically from the reporting threshold to 120% of the specification limit.
4. Accuracy:
-
Objective: To measure the closeness of the experimental value to the true value.
-
Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze these samples in triplicate.
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.[7]
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or on different equipment.
-
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.[7][9]
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | Differentiates analyte from other substances | No interference at the analyte retention time; Peak purity > 990 |
| Linearity | Proportionality of response to concentration | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness to the true value | % Recovery between 98.0 - 102.0% |
| Precision (RSD) | Agreement among multiple measurements | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Range | Interval of reliable quantification | Defined by linearity, accuracy, and precision results |
| LOQ | Lowest concentration quantifiable with accuracy | S/N Ratio ≥ 10; Precision (RSD) at LOQ ≤ 10% |
| LOD | Lowest concentration detectable | S/N Ratio ≥ 3 |
| Robustness | Unaffected by small, deliberate variations | RSD should remain within limits after minor changes (pH, flow rate, etc.) |
References
- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 2. 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide [lgcstandards.com]
- 3. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Using 4-Amino-3-pyridinesulfonamide as a Nucleophile
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Amino-3-pyridinesulfonamide as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This application is of significant interest to researchers in medicinal chemistry and drug development, where the pyridine sulfonamide scaffold is a key pharmacophore in various therapeutic agents. This document elucidates the underlying chemical principles, provides a detailed, field-tested experimental protocol, and offers insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of the this compound Scaffold
This compound is a versatile heterocyclic building block of considerable interest in the synthesis of biologically active molecules. Its structure incorporates a pyridine ring, an amino group, and a sulfonamide moiety, all of which can engage in various biological interactions. Notably, derivatives of this scaffold are found in pharmaceuticals such as the loop diuretic Torasemide, highlighting its value in drug discovery.[1] The primary amino group at the 4-position of the pyridine ring serves as an effective nucleophile, enabling the formation of new carbon-nitrogen bonds through nucleophilic aromatic substitution (SNAr). This allows for the strategic coupling of the this compound core to a wide range of aromatic and heteroaromatic systems, providing a robust pathway for library synthesis and lead optimization campaigns.
The Chemistry of SNAr Reactions with Amine Nucleophiles
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr pathway does not proceed via a direct backside attack, which is sterically hindered in aromatic systems. Instead, the reaction typically follows a two-step addition-elimination mechanism.[2]
Mechanism Breakdown:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (in this case, the amino group of this compound) on the carbon atom bearing the leaving group. This step is generally the rate-determining step of the reaction. For this attack to be favorable, the aromatic ring of the electrophile must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho and/or para to the leaving group.[3] These EWGs are crucial as they delocalize and stabilize the negative charge of the resulting intermediate, known as a Meisenheimer complex.[2]
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final N-arylated product. The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl > Br > I.[4] The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.
The overall workflow for an SNAr reaction using this compound as the nucleophile is depicted in the following diagram:
References
- 1. indiamart.com [indiamart.com]
- 2. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents [patents.google.com]
- 3. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-3-pyridinesulfonamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the yield of 4-Amino-3-pyridinesulfonamide synthesis. The information presented herein is curated from established synthetic protocols and field-proven insights to address common challenges encountered during this multi-step process.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. A common and effective synthetic route involves a multi-step process that begins with 4-hydroxy-3-pyridinesulfonic acid. This is then converted to 4-chloro-3-pyridinesulfonamide hydrochloride, which subsequently undergoes a nucleophilic substitution reaction. While the overall synthesis can achieve a total yield of 75% after optimization, several factors can impact the efficiency of each step.[1]
A typical synthetic approach is as follows:
-
Chlorination: Conversion of 4-hydroxy-3-pyridinesulfonic acid to an intermediate sulfonyl chloride.
-
Ammonolysis: Formation of the sulfonamide group.
-
Condensation/Nucleophilic Substitution: Reaction with an appropriate amine to yield the final product.
The following diagram illustrates a generalized workflow for the synthesis:
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low Yield in Chlorination Step | Incomplete reaction; degradation of starting material or product. | Ensure anhydrous conditions. Use of a solvent like chlorobenzene can help control the reaction temperature and evolution of HCl gas when using reagents like PCl5.[2] Consider alternative chlorinating agents if decomposition is observed. |
| Formation of Impurities | Side reactions, such as the formation of dimer impurities. | Optimize reaction temperature and time. In the subsequent steps, careful pH adjustment during workup is crucial to minimize side products. The formation of certain impurities like 4-((3-methylphenyl)amino)-3-pyridinesulfonamide and its dimer is a known issue in related syntheses.[3] |
| Incomplete Amination | Insufficient reactivity of the aminating agent; steric hindrance. | Increase reaction temperature and/or time. Ensure the correct stoichiometry of the amine. In some cases, using a base can facilitate the reaction. |
| Difficulty in Product Isolation | Product is too soluble in the reaction solvent; formation of an emulsion during workup. | Adjust the pH of the solution to precipitate the product.[4][5] If an emulsion forms, allow the mixture to stand or add a small amount of brine. Consider solvent evaporation followed by trituration with a non-polar solvent. |
| Low Purity of Final Product | Presence of unreacted starting materials or side products. | Implement a robust purification strategy. Recrystallization from a suitable solvent system (e.g., methanol/water) is often effective.[1][4][5] The use of activated carbon (Darco KB) can aid in removing colored impurities.[1][4][5] |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: While each step is important, the nucleophilic substitution of 4-chloro-3-pyridinesulfonamide is often a key determinant of the final yield. Optimizing the reaction conditions, such as solvent, temperature, and reaction time, can significantly impact the outcome. For instance, a method using n-butanol as a solvent has been reported to achieve a high yield of 98%.[1]
Q2: How can I monitor the progress of the reaction?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[4][5] This allows for the quantitative assessment of the consumption of starting materials and the formation of the desired product and any byproducts.
Q3: What are the best practices for the purification of this compound?
A3: A common and effective purification method involves dissolving the crude product in methanol, treating it with activated carbon (Darco KB) at reflux, followed by filtration and precipitation of the purified compound by adding water.[1][4][5] This procedure has been shown to yield a product with >99.8% purity.[1]
Q4: Are there alternative synthetic routes to consider?
A4: Yes, alternative synthetic strategies exist. One such method involves the direct sulfonation of 4-aminopyridine using oleum at elevated temperatures.[6] However, this approach requires stringent reaction conditions. Another route starts from 3-aminopyridine, which undergoes diazotization followed by a sulfonyl chlorination reaction.[7] The choice of route will depend on the available starting materials, equipment, and desired scale of the synthesis.
Q5: What safety precautions should be taken during this synthesis?
A5: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Reagents like phosphorus pentachloride and thionyl chloride are corrosive and react violently with water, so they must be handled with extreme care.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide (A Derivative of this compound)
This protocol is adapted from a known procedure for a closely related analog and serves as a representative example of the nucleophilic substitution step.
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Water
-
Saturated sodium bicarbonate solution
-
Methanol
-
Darco KB (activated carbon)
-
Celite
Procedure:
-
In a 2 L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 500 mL of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride.[4][5]
-
To this suspension, add 49.2 mL (0.46 mol) of m-toluidine at room temperature.[4][5]
-
Heat the reaction mixture to 90°C for a minimum of 3 hours.[4][5]
-
Once the reaction is complete, cool the mixture to room temperature.[5]
-
Carefully adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution.[4][5]
-
Isolate the precipitated product by vacuum filtration to obtain a beige solid.[4][5]
-
Dissolve the wet product in 1.0 L of methanol at room temperature and add 25 g of Darco KB.[4][5]
-
Reflux the solution for 30 minutes and then filter through a pad of celite while still hot. Rinse the filter cake with hot methanol.[4][5]
-
To the filtrate, add 1.2 L of water and stir for at least 1 hour at room temperature to precipitate the product.[4][5]
-
Isolate the purified product by vacuum filtration. A yield of approximately 92% with >99.8% purity can be expected.[4]
Caption: Experimental workflow for the synthesis and purification of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
V. References
-
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - ChemicalBook. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 - ChemicalBook. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Process For The Purification Of Torsemide - Quick Company. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
This compound | C5H7N3O2S | CID 10975966 - PubChem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines - PubMed. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists - PubMed. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
CAS No : 72811-73-5| Product Name : Torsemide - Impurity B| Chemical Name : 4-(m-Tolylamino)pyridine-3-sulfonamide | Pharmaffiliates. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PubMed Central. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
effect of 4-aminopyridine and newly synthesized original 4-aminopyridine derivatives on cuprizone-induced demyelination of corpus callosum in mice - ResearchGate. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Electrophysiological effects of 4-aminopyridine on fictive locomotor activity of the rat spinal cord in vitro - PubMed. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 2. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 3. Process For The Purification Of Torsemide [quickcompany.in]
- 4. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Amino-3-pyridinesulfonamide
Welcome to the technical support guide for the purification of 4-Amino-3-pyridinesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of recrystallizing this compound. As a polar molecule containing amine, sulfonamide, and pyridine functionalities, its purification requires a careful and methodical approach. This guide emphasizes the fundamental principles of crystallization to empower you to develop a robust and reproducible protocol.
Section 1: FAQs - Foundational Knowledge for Recrystallization
This section addresses the most common preliminary questions regarding the recrystallization of this compound, starting with the most critical decision: solvent selection.
Q1: What is the ideal recrystallization solvent for this compound?
A1: Currently, there is no single, universally cited solvent for the recrystallization of this compound in readily available literature. The optimal solvent must be determined empirically. The key principle is to find a solvent (or solvent system) in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[1][2]
Given the polar nature of this compound (C₅H₇N₃O₂S)[3], polar solvents are the most logical starting point for your investigation. A systematic solvent screen is the most effective approach.
Q2: How do I perform a solvent screen to find a suitable solvent?
A2: A small-scale solvent screen is a crucial first step. This minimizes the loss of valuable crude material while efficiently identifying promising candidates. The general procedure is outlined below.
Table 1: Small-Scale Solvent Screening Protocol
| Step | Action | Purpose | Observation |
| 1 | Place ~20-30 mg of crude this compound into several test tubes. | To test multiple solvents in parallel. | - |
| 2 | To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each addition. | To assess solubility at room temperature. | Unsuitable if: The solid dissolves easily in <0.5 mL of solvent. A good candidate will be sparingly soluble or insoluble.[1] |
| 3 | For tubes where the solid was sparingly soluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point. | To assess solubility at elevated temperatures. | Suitable if: The solid fully dissolves upon heating. Add the minimum amount of hot solvent needed for complete dissolution. |
| 4 | Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. | To assess the potential for crystal formation and yield. | Excellent if: Abundant, well-formed crystals precipitate from the solution upon cooling. |
| 5 | If no crystals form, try scratching the inside of the test tube with a glass rod. | To induce crystallization by creating nucleation sites.[4][5] | Promising if: Scratching initiates rapid crystal growth. |
Q3: What are the essential characteristics of a good recrystallization solvent?
A3: An ideal solvent should meet several criteria for a successful purification[2]:
-
Differential Solubility: It must dissolve the target compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).
-
Impurity Solubility: It should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).
-
Inertness: The solvent must not react chemically with this compound.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.
Section 2: General Recrystallization Protocol
Once a suitable solvent has been identified from the screening process, the following general protocol can be applied. This workflow is designed to be a self-validating system, with checkpoints to ensure maximum purity and yield.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved. Using excess solvent is a common mistake that drastically reduces yield.[4][6]
-
(Optional) Hot Filtration: If colored impurities or insoluble particulate matter are present, a hot filtration step is necessary.
-
If the color is due to soluble, high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and other insoluble materials. Perform this step quickly to prevent premature crystallization.[4]
-
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[5][7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter paper, followed by drying in a desiccator or a vacuum oven at a modest temperature.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Section 3: Troubleshooting Guide
Even with a carefully selected solvent, experimental issues can arise. This guide provides solutions to the most common problems encountered during recrystallization.
Q4: My product yield is very low. What went wrong?
A4: Low yield is a frequent issue with several potential causes:
-
Excess Solvent: This is the most common reason. Using too much solvent during the dissolution step will keep a significant amount of your product dissolved in the mother liquor even after cooling.[4][6][7]
-
Solution: If you have not yet disposed of the mother liquor, try evaporating a portion of the solvent and re-cooling to recover more product. For future experiments, be meticulous about adding only the absolute minimum amount of hot solvent required.
-
-
Premature Crystallization: If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before use. Using a stemless funnel can also mitigate this problem.
-
-
Inappropriate Solvent: The chosen solvent may have a higher-than-ideal solubility for your compound at low temperatures.
-
Solution: Re-evaluate your solvent screen. Consider a mixed-solvent system where the compound is soluble in one solvent (the "solvent") and insoluble in another miscible solvent (the "anti-solvent").[5]
-
Q5: The compound separated as an oil, not as crystals. How do I fix this?
A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or if the solution is supersaturated with impurities.[4][6]
-
Solution 1 (Reheat and Dilute): Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5%) and allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.[6][7]
-
Solution 2 (Lower Crystallization Temperature): Oiling out can happen if the solvent's boiling point is higher than the compound's melting point. If this is the case, a different, lower-boiling solvent must be selected.
-
Solution 3 (Reduce Impurity Load): High concentrations of impurities can depress the melting point of the mixture. Try purifying a smaller batch of the crude material or consider a preliminary purification step like a column chromatography if the material is very impure.
Q6: No crystals are forming, even after cooling in an ice bath. What should I do?
A6: This is typically due to the formation of a stable supersaturated solution. Crystallization needs a nucleation point to begin.[6]
-
Solution 1 (Induce Nucleation): Gently scratch the inside surface of the flask just below the meniscus with a clean glass rod. The microscopic scratches on the glass provide an ideal surface for the first crystals to form.[4][5]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound from a previous batch, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[5][7]
-
Solution 3 (Reduce Solvent): As a last resort, it is possible too much solvent was used. Gently heat the solution to boil off some of the solvent, and then repeat the cooling process.[7]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Section 4: Safety & Purity Assessment
Q7: What are the primary safety concerns when performing this recrystallization?
A7: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.
-
Chemical Hazards: Always consult the Safety Data Sheet (SDS) for this compound and any solvents used. While specific toxicity data for this compound is limited, related sulfonamides can be irritants.[8] Handle the solid material in a well-ventilated area or fume hood to avoid inhaling dust.
-
Solvent Hazards: Organic solvents are often flammable and may have specific toxicological risks. All heating should be performed using a steam bath, heating mantle, or hot plate in a fume hood. Never heat flammable organic solvents with an open flame.
Q8: How can I confirm the purity of my final product?
A8: Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare your experimental value to any available literature data.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick way to qualitatively assess purity. A pure compound should ideally show a single spot. High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity (e.g., >99%).
-
Spectroscopy (NMR/FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the chemical structure of the purified compound and identify the presence of any remaining impurities or solvent.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 72811-73-5 Name: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide [xixisys.com]
Technical Support Center: Synthesis of 4-Amino-3-pyridinesulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Amino-3-pyridinesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges and ensure a successful and efficient synthesis.
Introduction: The Synthesis of this compound
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-pyridinesulfonamide with ammonia. While seemingly straightforward, this reaction is often accompanied by side reactions that can impact yield, purity, and the overall success of the synthesis. This guide will delve into these challenges and provide actionable solutions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction mixture has turned a dark color, and the final product is off-white or brown. What is the cause, and how can I obtain a purer, colorless product?
A1: Discoloration and Impurity Formation
Discoloration in the reaction mixture and the final product is a common issue, often indicative of impurity formation. The primary culprits are typically oxidation and thermal degradation products.
Underlying Causes:
-
Oxidation: The amino group in both the product and any amine reactants is susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored polymeric byproducts.
-
Thermal Degradation: While this compound is relatively stable, prolonged exposure to high temperatures can lead to decomposition. The sulfonamide group itself can be susceptible to thermal degradation under harsh conditions.
-
Side Reactions: As we will discuss in subsequent sections, the formation of various side products can also contribute to the overall impurity profile and coloration.
Troubleshooting and Optimization:
-
Inert Atmosphere: To minimize oxidation, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Temperature Control: Carefully control the reaction temperature. While heat is necessary to drive the reaction, excessive temperatures can promote degradation. Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid unnecessarily long reaction times at high temperatures.
-
Purification:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon (e.g., Darco KB). The activated carbon adsorbs the colored byproducts, which can then be removed by filtration.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures) is a powerful technique for purifying the final product and removing both colored and non-colored impurities.
-
Experimental Protocol: Purification of this compound using Activated Carbon
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., water or ethanol).
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Heat the mixture at reflux for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the purified product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q2: The yield of my reaction is consistently low. What are the potential side reactions consuming my starting material?
A2: Low Yields and Competing Side Reactions
Low yields are a frequent challenge and can be attributed to several competing side reactions that consume the starting material, 4-chloro-3-pyridinesulfonamide.
1. Hydrolysis of the Starting Material:
One of the most common side reactions is the hydrolysis of the 4-chloro group to a hydroxyl group, forming 4-hydroxy-3-pyridinesulfonamide. This reaction is particularly relevant when using aqueous ammonia or if there is residual moisture in the reaction. The presence of a base can also promote this hydrolysis.
Reaction Scheme:
Causality: The 4-position of the pyridine ring is activated towards nucleophilic attack. Water, although a weak nucleophile, can attack this position, especially at elevated temperatures and in the presence of a base that can neutralize the resulting HCl.
Troubleshooting and Optimization:
-
Anhydrous Conditions: When using gaseous ammonia in an organic solvent, ensure that all reagents and solvents are thoroughly dried to minimize the presence of water.
-
Control of Basicity: While a base is often necessary to neutralize the HCl formed during the amination, excessive basicity can accelerate the hydrolysis of the starting material. Careful control of the pH is crucial.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times will favor the hydrolysis side reaction. Optimize these parameters to achieve complete conversion of the starting material to the desired product without significant hydrolysis.
2. Formation of Dimeric Impurities:
Another potential side reaction is the reaction of the newly formed this compound (product) with the unreacted 4-chloro-3-pyridinesulfonamide (starting material). This results in the formation of a dimeric impurity.
Reaction Scheme:
Causality: The amino group of the product is a nucleophile and can compete with ammonia in attacking the starting material. This is more likely to occur if the concentration of ammonia is low or if the reaction is allowed to proceed for an extended period after the initial amination.
Troubleshooting and Optimization:
-
Excess Ammonia: Using a sufficient excess of ammonia will favor the desired reaction and minimize the product acting as a nucleophile.
-
Controlled Addition of Starting Material: In some cases, slow addition of the 4-chloro-3-pyridinesulfonamide to a solution of ammonia can help maintain a high concentration of the aminating agent and reduce the formation of the dimer.
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC or HPLC to stop the reaction once the starting material is consumed, preventing further reaction of the product.
Visualization of Main and Side Reactions:
Caption: Main reaction pathway and common side reactions.
Q3: I am observing an impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this be and how can I avoid it?
A3: Isomeric and Structurally Similar Impurities
The presence of impurities with similar polarity to the desired product poses a significant purification challenge. In the synthesis of this compound, this is often due to the formation of the 4-hydroxy-3-pyridinesulfonamide byproduct.
Causality: As discussed in Q2, the hydrolysis of the starting material leads to the formation of 4-hydroxy-3-pyridinesulfonamide. Both the desired amino product and the hydroxy byproduct contain a polar sulfonamide group and a pyridine ring, resulting in similar polarities and chromatographic behavior.
Troubleshooting and Optimization:
-
Prevention is Key: The most effective strategy is to prevent the formation of the hydroxy byproduct in the first place by rigorously excluding water from the reaction and carefully controlling the pH.
-
pH-Based Extraction: The sulfonamide group is acidic, and the amino/pyridyl groups are basic. This allows for purification through acid-base extractions.
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the desired amino product into the aqueous phase, leaving less basic impurities in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the product, causing it to precipitate out.
-
The precipitated product can then be collected by filtration.
-
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes effectively separate the desired product from the hydroxy impurity. Experiment with different solvent systems (e.g., varying ratios of ethanol and water).
Workflow for Purification:
Caption: Purification workflow using acid-base extraction.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the amination reaction?
A: The optimal temperature can vary depending on the specific reaction conditions (solvent, concentration of ammonia). Generally, temperatures in the range of 100-150°C are employed when using a sealed reactor with aqueous or alcoholic ammonia. It is crucial to monitor the reaction progress to avoid prolonged heating, which can lead to increased side product formation.
Q: Can I use a different aminating agent instead of ammonia?
A: Yes, other primary and secondary amines can be used in place of ammonia to synthesize N-substituted this compound derivatives. The reactivity of the amine will influence the required reaction conditions.
Q: How stable is the sulfonamide group during this reaction?
A: The sulfonamide group is generally stable under the neutral to slightly basic conditions of the amination reaction.[1][2] However, it can be susceptible to hydrolysis under strongly acidic or highly basic conditions, especially at elevated temperatures.[1] Therefore, it is important to control the pH of the reaction mixture.
Q: What analytical techniques are best for monitoring the reaction progress and purity of the final product?
A: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction progress, allowing for the quantification of starting material, product, and major byproducts. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring. For purity analysis of the final product, HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Summary of Key Parameters and Their Impact
| Parameter | Effect on Main Reaction | Potential Side Reactions Promoted | Recommendations |
| Temperature | Increases reaction rate | Hydrolysis, Dimerization, Thermal Degradation | Optimize for complete conversion in the shortest time; typically 100-150°C. |
| Reaction Time | Increases conversion | Hydrolysis, Dimerization, Degradation | Monitor reaction progress (TLC/HPLC) and stop when starting material is consumed. |
| Ammonia Conc. | Higher concentration favors the desired product | - | Use a significant excess of ammonia. |
| Presence of Water | - | Hydrolysis of starting material | Use anhydrous reagents and solvents when possible. |
| pH / Base | Neutralizes HCl byproduct | Hydrolysis of starting material (if too basic) | Maintain a slightly basic to neutral pH. |
References
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-3-pyridinesulfonamide Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Amino-3-pyridinesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds, which are key intermediates in the preparation of various pharmaceuticals, including the potent loop diuretic Torsemide.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of pure product.
Experimental Workflow Overview
The synthesis of this compound derivatives, such as 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, typically involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring, followed by purification. A common route is the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with a primary or secondary amine.[1][2]
References
troubleshooting HPLC analysis of 4-Amino-3-pyridinesulfonamide
An Application Scientist's Guide to HPLC Analysis of 4-Amino-3-pyridinesulfonamide
Welcome to the technical support center for the HPLC analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured in a question-and-answer format to address the specific challenges you may encounter, ensuring the integrity and robustness of your analytical method.
Understanding the Analyte: this compound
This compound is a polar molecule containing both a primary aromatic amine (a basic functional group) and a sulfonamide group.[1][2] Its structure presents a classic challenge in reversed-phase HPLC: the potential for strong, unwanted interactions with the silica-based stationary phase. The basic amine group can interact with acidic residual silanol groups on the column packing material, leading to a host of chromatographic issues.[3][4] This guide will help you navigate and overcome these challenges.
General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to identifying and resolving common HPLC problems.
Caption: A logical workflow for systematic HPLC troubleshooting.
FAQs & Troubleshooting Guides
Issue 1: Severe Peak Tailing
Question: Why is my this compound peak showing significant tailing (asymmetry factor > 1.5)?
Answer & Analysis: Peak tailing is the most common issue for basic compounds like this compound. It is primarily caused by secondary interactions between the protonated amine group on your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing.[3][5] This interaction provides a second, stronger retention mechanism in addition to the desired hydrophobic interaction, causing some molecules to lag behind as they travel through the column, resulting in a "tail".[3][4] This effect is most pronounced at mid-range pH (approx. 3-7) where silanols are deprotonated and the basic analyte is protonated.[3]
Troubleshooting Protocol:
-
Confirm the Issue: First, quantify the tailing. Use your chromatography data system (CDS) to calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing that needs to be addressed.[6]
-
Mobile Phase pH Adjustment (Primary Solution): The most effective way to minimize silanol interactions is to protonate the silanol groups, thereby neutralizing their negative charge.
-
Action: Lower the pH of your aqueous mobile phase to a range of 2.5 - 3.0.[6][7] This ensures the silanol groups (pKa ~3.5-4.5) are predominantly in their neutral (Si-OH) form, eliminating the ionic interaction.
-
Causality: At low pH, the equilibrium Si-O⁻ + H⁺ ⇌ Si-OH is shifted to the right, reducing the sites available for secondary retention of the positively charged analyte.
-
-
Use of a Competing Base (Alternative Solution): If lowering the pH is not feasible or doesn't fully resolve the issue, you can add a competing base to the mobile phase.
-
Action: Add a small concentration (e.g., 5-10 mM) of an amine modifier like Triethylamine (TEA) to the mobile phase and adjust the final pH.[7]
-
Causality: The competing base is a "silanol suppressor." It preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[7] Be aware that this can shorten column lifetime.[7]
-
-
Column Selection: Not all C18 columns are the same.
-
Action: If you are using an older, "Type A" silica column, switch to a modern, high-purity, "Type B" silica column that is fully end-capped.
-
Causality: High-purity silica has fewer metallic impurities, which can increase silanol acidity.[7] End-capping is a process that chemically bonds a small, less-bulky silane (like trimethylsilane) to the residual silanols, making them inaccessible to the analyte.[4][5]
-
| Parameter | Recommended Setting | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Protonates silanol groups, minimizing secondary interactions.[3][7] |
| Buffer | 10-20 mM Phosphate or Formate | Provides sufficient buffering capacity at low pH. |
| Column Type | High-purity, end-capped C18/C8 | Reduces the number and activity of available silanol sites.[4] |
| Competing Base (Optional) | 5-10 mM Triethylamine (TEA) | Acts as a silanol suppressor, masking active sites.[7] |
Issue 2: Retention Time Drifting or Shifting
Question: My retention time for this compound is inconsistent between injections and across different days. What could be the cause?
Answer & Analysis: Retention time (RT) stability is critical for reliable identification and quantification. Drifting or sudden shifts in RT are typically caused by four main factors: an unstable mobile phase, temperature fluctuations, insufficient column equilibration, or a change in the column's chemistry.
Troubleshooting Protocol:
-
Investigate the Mobile Phase:
-
Action: Prepare your mobile phase fresh daily. If using a buffer salt (e.g., phosphate), ensure it is fully dissolved and that the organic modifier percentage doesn't cause precipitation.[6] Always degas the mobile phase thoroughly.
-
Causality: Mobile phase composition must be constant. Volatilization of the organic component, pH drift, or the growth of microbes can alter the mobile phase strength over time, leading to RT drift.[8]
-
-
Verify System Temperature Control:
-
Action: Use a column oven and ensure it is set to a stable temperature (e.g., 30-40 °C). Allow the system to fully equilibrate thermally before starting your sequence.
-
Causality: Retention in reversed-phase chromatography is an exothermic process. A 1°C increase in temperature can decrease retention time by 1-2%. Uncontrolled temperature fluctuations will lead to poor RT precision.[8]
-
-
Ensure Proper Column Equilibration:
-
Action: Before the first injection, and whenever changing mobile phase composition, equilibrate the column with at least 10-20 column volumes of the mobile phase.
-
Causality: The stationary phase needs time to fully equilibrate with the mobile phase. The carbon chains must solvate, and buffer ions must establish equilibrium. Insufficient equilibration is a common cause of drifting retention in the first few injections of a sequence.[8]
-
-
Check for Column Contamination or Degradation:
-
Action: If RT is consistently decreasing and peak shape is deteriorating, your column may be contaminated. Implement a column washing procedure.
-
Causality: Strongly retained compounds from previous injections can accumulate at the column head. This build-up can alter the stationary phase chemistry, effectively creating a new, unintended stationary phase that changes the retention characteristics.
-
Recommended Column Cleaning Protocol (for standard C18): Flush the column (disconnected from the detector) with at least 25 mL of each solvent.[9]
-
Mobile Phase without buffer (e.g., Water/Acetonitrile)
-
100% Acetonitrile
-
Isopropanol
-
Hexane*
-
Isopropanol*
-
100% Acetonitrile
-
Mobile Phase without buffer
-
Re-equilibrate with the initial mobile phase.
*Note: When using non-polar solvents like Hexane, an intermediate solvent like Isopropanol is required to ensure miscibility with aqueous/polar organic phases.[9]
Issue 3: Analysis of Stressed / Forced Degradation Samples
Question: I am performing forced degradation studies (acid/base hydrolysis, oxidation, heat, light) as per ICH guidelines. How do I troubleshoot the analysis when new, unknown peaks appear close to my main peak?
Answer & Analysis: Forced degradation studies are designed to demonstrate the stability-indicating nature of your analytical method.[10][11][12] The goal is to prove that your method can separate the active pharmaceutical ingredient (API) from any potential degradation products. When new peaks appear, the primary challenge is achieving adequate resolution and ensuring peak purity.
Troubleshooting Protocol for Stability-Indicating Methods:
-
Assess Peak Purity:
-
Action: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to evaluate the peak purity of the this compound peak in the stressed samples.
-
Causality: The peak purity analysis compares UV spectra across the peak. A non-pure peak will show spectral dissimilarities, indicating a co-eluting degradant. This is a critical step mandated by regulatory bodies like the FDA and ICH.[12][13]
-
-
Optimize Resolution (If Purity Fails):
-
Action 1 (Modify Gradient): If using a gradient method, make the gradient shallower around the elution time of the API. This will increase the separation between closely eluting peaks.
-
Action 2 (Change Organic Modifier): Switching the organic solvent can alter selectivity. If you are using acetonitrile, try developing a method with methanol, or vice-versa.
-
Causality: Acetonitrile and methanol have different properties and interact differently with both the analyte and the stationary phase, which can significantly change the elution order and resolution of compounds.
-
-
Mass Spectrometry (MS) for Identification:
-
Action: Use an LC-MS system to get mass information on the API and the new degradation peaks.
-
Causality: MS detection provides the molecular weight of the eluting compounds. This information is invaluable for identifying the degradants and proposing degradation pathways, which is a key part of the documentation for regulatory submissions.[14]
-
| Stress Condition | Potential Degradation | Analytical Approach |
| Acid/Base Hydrolysis | Hydrolysis of the sulfonamide or other susceptible groups. | Ensure method resolves API from any hydrolyzed species. Pay attention to pH of final sample solution. |
| Oxidation (e.g., H₂O₂) | Oxidation of the amine or pyridine ring. | Use a gradient that can elute potentially more polar oxidized products. |
| Photolytic (Light) | Photodegradation, potentially complex reactions. | Protect samples from light. Use a PDA detector to compare spectra of degradants. |
| Thermal (Heat) | Dehydration or other thermal decomposition. | Ensure good resolution around the main peak. |
References
- 1. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 75903-62-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. irjet.net [irjet.net]
stability issues of 4-Amino-3-pyridinesulfonamide under different conditions
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support guide for 4-Amino-3-pyridinesulfonamide (CAS: 75903-62-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. Understanding its stability profile is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements.
This guide provides FAQs for quick reference, a troubleshooting section for common experimental issues, and detailed protocols for performing comprehensive stability assessments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. A cool, dry, and well-ventilated environment is recommended. For long-term storage, maintaining temperatures at or below +4°C is advisable.
Q2: What is the typical shelf-life of this compound?
A: When stored under the recommended conditions, this compound is generally stable for up to 24 months. However, it is best practice to re-test the material if you observe any physical changes or if it has been stored for an extended period, especially after the container has been opened.
Q3: I've noticed my white powder has turned slightly yellow. What does this indicate?
A: Any change from its typical white to off-white appearance, such as discoloration to yellow or brown, clumping of the powder, or the development of an odor, may be an indicator of chemical degradation.[1] Such changes warrant a purity re-assessment using an appropriate analytical method like HPLC before further use.
Q4: What are the primary chemical liabilities of the this compound structure?
A: The molecule possesses two primary functional groups susceptible to degradation: the 4-amino group and the 3-sulfonamide group, both attached to a pyridine ring. The primary liabilities are susceptibility to oxidation at the amino group and the pyridine nitrogen, and potential hydrolysis or thermal cleavage of the sulfonamide group under harsh conditions.[1]
Q5: Is this compound sensitive to acidic or basic conditions?
A: While the sulfonamide group is generally stable, prolonged exposure to highly acidic or alkaline conditions, particularly at elevated temperatures, can potentially lead to its hydrolysis.[1] Forced degradation studies are essential to quantify this susceptibility in your specific experimental matrix.
Q6: How does this compound behave under oxidative stress?
A: The 4-amino group and the nitrogen atom in the pyridine ring are susceptible to oxidation.[1] Exposure to oxidizing agents (e.g., hydrogen peroxide, or even atmospheric oxygen over time) can lead to the formation of N-oxides or nitroso/nitro derivatives, which would alter the compound's chemical properties and biological activity.[1]
Section 2: Troubleshooting Guide for Stability-Related Issues
This section addresses common problems encountered during experiments that may be linked to the instability of this compound.
| Observed Issue | Potential Root Cause (Stability-Related) | Recommended Action & Rationale |
| Loss of Potency / Lower-than-expected Assay Signal | The compound may have degraded during storage or in the experimental buffer/medium. | 1. Purity Check: Analyze the stock material by HPLC-UV or LC-MS to confirm its purity and identity. 2. Solution Stability: Prepare a fresh solution and analyze it at t=0 and after the typical experiment duration under the same conditions (temperature, pH, light) to check for in-situ degradation. This isolates whether the issue is with the starting material or the experimental conditions. |
| Appearance of New Peaks in HPLC/LC-MS Chromatogram | Forced degradation has occurred due to experimental conditions (e.g., pH, temperature, light exposure, incompatible excipients). | 1. Characterize Peaks: Use LC-MS/MS to obtain the mass of the new peaks. This can help identify likely degradants (e.g., a +16 Da shift suggests oxidation). 2. Isolate Stress Factor: Conduct a mini-forced degradation study. Expose the compound to individual stress conditions (e.g., heat only, acid only) to identify which factor is causing the degradation. This is a crucial step in developing a stable formulation or analytical method. |
| Poor Reproducibility Between Experiments | Inconsistent handling of the compound is leading to variable levels of degradation. This can be due to differences in solution preparation time, exposure to light, or temperature fluctuations. | 1. Standardize Protocols: Ensure all users follow a strict, documented protocol for solution preparation and handling. Specify the solvent, pH, light protection (e.g., amber vials), and maximum time a solution can be used after preparation. 2. Use a Freshly Prepared Standard: Always use a freshly prepared standard solution for quantification to ensure accuracy, as the stability of the standard in solution may be limited. |
| Precipitation in Aqueous Buffers | The pH of the buffer may be near the isoelectric point of the compound or its degradants, reducing solubility. Degradation can also lead to less soluble products. | 1. Check pH and Solubility: Measure the pH of the solution where precipitation occurs. Test the solubility of the compound across a pH range to identify optimal conditions. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. |
Section 3: Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[2] This protocol provides a systematic approach to evaluating the stability of this compound.
Workflow for Forced Degradation Study
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV/MS system, photostability chamber, heating oven.
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL. This serves as the stock solution.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation:
-
Solution: Keep a sample of the stock solution at 80°C.
-
Solid: Place a few milligrams of the solid compound in an oven at 80°C.
-
-
Photolytic Degradation: Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil for comparison.
4. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).
-
Crucial Step: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. This prevents damage to the HPLC column.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including a t=0 control, using a validated stability-indicating HPLC method. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (like acetonitrile) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.
Section 4: Data Interpretation & Potential Degradation Pathways
The goal of a forced degradation study is to achieve 5-20% degradation of the active substance. This allows for the detection and characterization of impurities without completely destroying the parent molecule.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions.[1]
-
Oxidation: The pyridine nitrogen and the exocyclic amino group are nucleophilic and prone to oxidation, likely forming N-oxides or nitroso/nitro derivatives. This would be observed as a mass increase of +16 Da (for an oxygen atom) in LC-MS analysis.[1]
-
Hydrolysis: Under harsh pH and heat, the C-S bond or S-N bond of the sulfonamide could cleave. Cleavage of the S-N bond would yield 4-aminopyridine-3-sulfonic acid.[1]
-
Thermal Degradation: High heat can cause desulfonation, where the -SO₂NH₂ group is cleaved from the pyridine ring, liberating sulfur dioxide and potentially forming 4-aminopyridine.[1] Studies on other sulfonamides show that thermal stability can be high, but significant degradation is possible under prolonged, high-temperature treatments like sterilization.
Section 5: References
-
BenchChem. 4-aminopyridine-3-sulfonic Acid | 29452-57-1. --INVALID-LINK--
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1013. --INVALID-LINK--
-
Smolecule. Buy Torsemide-d7 Carboxylic Acid. --INVALID-LINK--
-
ResearchGate. Thermal Data for Eight Sulfonamides in Which Polymorphism Was Not Found. --INVALID-LINK--
-
RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. --INVALID-LINK--
-
MDPI. (2021). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. --INVALID-LINK--
-
PubChem. Sulfapyridine. --INVALID-LINK--
-
Chemsrc. 4-chlorpyridin-3-sulfonamid | CAS#:33263-43-3. --INVALID-LINK--
-
MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. --INVALID-LINK--
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. --INVALID-LINK--
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--
References
Technical Support Center: Purification of 4-Amino-3-pyridinesulfonamide Preparations
Welcome to the technical support center for the purification of 4-Amino-3-pyridinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high-purity this compound in your preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, often prepared from 4-chloro-3-pyridinesulfonamide and an aniline derivative, can lead to several process-related impurities.[1][2] The most prevalent impurities include:
-
Unreacted Starting Materials: Residual 4-chloro-3-pyridinesulfonamide and the corresponding aniline (e.g., m-toluidine) can be present in the crude product.[1][3]
-
Side-Reaction Products: Polysulfonation or the formation of sulfones can occur under harsh reaction conditions.[4] In the context of its use as an intermediate for drugs like Torsemide, dimer impurities can also be a concern.[5]
-
Degradation Products: The product may degrade under harsh acidic or high-temperature conditions during synthesis or work-up.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., water, methanol, n-butanol) and inorganic salts from neutralization steps are common process impurities.[3][4]
Q2: My purified this compound is discolored. What is the likely cause and how can I fix it?
A2: Discoloration, often appearing as a beige or pale-yellow solid, is typically due to the presence of minor impurities or degradation products.[3][6] The most effective method to remove color is through treatment with activated charcoal (like Darco KB) during recrystallization.[1][3] The charcoal adsorbs the colored impurities, and subsequent filtration of the hot solution yields a colorless filtrate from which the purified product can be crystallized.[1][7]
Q3: I'm observing "oiling out" instead of crystallization during the purification of my sulfonamide. What should I do?
A3: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This can be due to the solution being supersaturated at a temperature above the compound's melting point in that solvent or the presence of impurities that form a low-melting eutectic mixture.[7] To address this:
-
Add more hot solvent: This can dissolve the oil back into the solution.[7]
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[7]
-
Solvent/Anti-solvent system: Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled precipitation often promotes crystal formation.[7]
Q4: How can I improve the yield of my recrystallization without compromising purity?
A4: To maximize your yield during recrystallization:
-
Use the minimum amount of hot solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using excess solvent will result in more of your product remaining dissolved upon cooling.[7][8]
-
Ensure complete cooling: After the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility of your product and promote more complete precipitation.[7]
-
Prevent premature crystallization: If crystals form in the filter funnel during hot filtration, it means the solution cooled too quickly. Reheat the solution and use a pre-warmed funnel for the filtration step.[7]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of this compound.
Issue 1: Incomplete Removal of Starting Materials
If HPLC or TLC analysis of your purified product shows the presence of residual starting materials (e.g., 4-chloro-3-pyridinesulfonamide or the aniline reagent), consider the following troubleshooting steps.
Troubleshooting Workflow for Starting Material Contamination
References
- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 3. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Process For The Purification Of Torsemide [quickcompany.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Navigating the Scale-Up of 4-Amino-3-pyridinesulfonamide Production
Welcome to the technical support center for the synthesis and scale-up of 4-Amino-3-pyridinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered during production. As a key intermediate in the synthesis of various pharmaceuticals, including the diuretic Torasemide, robust and scalable production of this compound is critical.[1][2] This document provides a comprehensive resource to navigate the complexities of its synthesis, from bench-scale experiments to industrial production.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the synthesis of this compound and its derivatives.
Q1: What is the most common synthetic route for this compound and its N-substituted derivatives?
A1: A prevalent method involves the nucleophilic aromatic substitution of 4-chloro-3-pyridinesulfonamide hydrochloride with an appropriate amine.[1] For instance, the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is achieved by reacting 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine.[2][3] An alternative pathway begins with 4-hydroxy-3-pyridinesulfonic acid, which undergoes chlorination and ammonolysis.[1]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields can often be attributed to incomplete reaction, suboptimal temperature, or the presence of moisture, especially when using water-sensitive reagents.[4] For sulfonation reactions, which can be sluggish, ensuring a sufficient reaction time and maintaining the correct temperature are crucial.[4] Additionally, significant product loss can occur during work-up and purification if the procedures are not optimized for this polar compound.[4]
Q3: What are the typical impurities I should expect, and how can they be minimized?
A3: Common impurities include unreacted starting materials like 4-aminopyridine or 4-chloro-3-pyridinesulfonamide, and potential by-products from side reactions.[4][5] Over-sulfonation can lead to disubstituted by-products, while N-sulfonation on the amino group is also possible.[4] Minimizing these impurities involves strict control over reaction stoichiometry, temperature, and reaction time.[4]
Q4: How can I effectively monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used method to monitor the consumption of starting materials and the formation of the product.[2][3] This allows for real-time tracking and helps determine the optimal reaction endpoint, preventing the formation of degradation products due to prolonged reaction times or excessive heating.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of potential issues, their root causes, and corrective actions.
Problem 1: Reaction Stalls or Proceeds Slowly
Potential Causes:
-
Insufficient Temperature: The reaction kinetics may be too slow at lower temperatures. For the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine, a temperature of 90°C is recommended.[2][3]
-
Poor Solubility of Reactants: Inadequate mixing or an inappropriate solvent system can lead to poor solubility of the reactants, hindering the reaction rate. While water is a common solvent, alternative systems like n-butanol have been shown to improve yields and simplify purification.[1]
-
Deactivation of Reagents: Moisture can decompose water-sensitive reagents. It is essential to use dry solvents and glassware.[4]
Solutions:
-
Temperature Optimization: Carefully control and monitor the reaction temperature. A gradual increase in temperature may be necessary to initiate and sustain the reaction.
-
Solvent System Evaluation: Consider alternative solvents or co-solvent systems to improve the solubility of all reactants. For example, a switch from an aqueous medium to n-butanol has been reported to increase the yield from 92% to 98% in a related synthesis.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and reagent degradation due to atmospheric moisture and oxygen.
Problem 2: High Levels of Impurities in the Crude Product
Potential Causes:
-
Side Reactions: Elevated temperatures or incorrect stoichiometry can promote the formation of by-products.
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the crude product.
-
Degradation: Prolonged exposure to high temperatures can lead to the thermal degradation of the product.[4]
Solutions:
-
Strict Control of Reaction Parameters: Maintain precise control over temperature, reaction time, and the molar ratio of reactants.
-
Purification Strategy: An effective purification strategy is crucial. Recrystallization is a common method.[4] For 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a two-step purification involving treatment with activated carbon (Darco KB) followed by recrystallization from a methanol/water mixture has been shown to yield a product with >99.8% purity.[2][3]
Decision Tree for Impurity Removal
Caption: Decision tree for impurity removal.
Problem 3: Challenges During Product Isolation and Purification
Potential Causes:
-
Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture, leading to an oily or amorphous solid that is difficult to filter.
-
Co-precipitation of Impurities: Impurities may co-precipitate with the desired product, making purification difficult.
-
Product Loss During Recrystallization: The product is a polar compound, and significant losses can occur during aqueous work-up and recrystallization if the solvent system and conditions are not optimized.[4]
Solutions:
-
Controlled Precipitation: Ensure the pH is adjusted slowly and with vigorous stirring to promote the formation of a crystalline solid. Cooling the mixture can also aid in complete precipitation.
-
Solvent Selection for Recrystallization: Carefully select the recrystallization solvent. A mixture of methanol and water is effective for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.[2][3]
-
Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization, but add it slowly to avoid shocking the solution and causing the product to oil out.
Problem 4: Scale-Up Difficulties
Potential Causes:
-
Heat Transfer Issues: Exothermic reactions that are easily controlled on a lab scale can become problematic in large reactors with less efficient heat transfer.
-
Mixing Inefficiencies: Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solids Handling: Transferring and filtering large quantities of solids can be challenging and may introduce opportunities for contamination or product loss.
Solutions:
-
Process Safety Analysis: Conduct a thorough process safety analysis to understand the thermal hazards associated with the reaction before scaling up.
-
Reactor Design: Choose a reactor with appropriate agitation and heat exchange capabilities for the scale of the reaction.
-
Controlled Reagent Addition: Implement a controlled addition of reagents in larger-scale reactions to manage heat evolution and maintain optimal reactant concentrations.
-
Process Analytical Technology (PAT): Utilize PAT tools to monitor the reaction in real-time, allowing for better control and understanding of the process at scale.
Experimental Protocols
Protocol: Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
This protocol is based on a documented laboratory procedure.[2][3]
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Methanol
-
Activated carbon (e.g., Darco KB)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, charge water (500 ml) and 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol).
-
Reagent Addition: To this suspension, add m-toluidine (49.2 ml, 0.46 mol) at room temperature.
-
Reaction: Heat the reaction mixture to 90°C for a minimum of 3 hours. Monitor the progress of the reaction by HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Isolation: The product will precipitate out. Isolate the solid by vacuum filtration.
-
Purification:
-
Dissolve the wet solid in methanol (1.0 L) at room temperature.
-
Add activated carbon (25g), and reflux the solution for 30 minutes.
-
Filter the hot solution through celite to remove the activated carbon.
-
To the filtrate, add water (1.2 L) and stir for at least 1 hour at room temperature to precipitate the purified product.
-
-
Final Product: Isolate the purified product by vacuum filtration to obtain a solid with high purity (>99.8%).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
Data Presentation
Table 1: Comparison of Synthetic Methods for a this compound Derivative
| Parameter | Aqueous Method | n-Butanol Method |
| Starting Material | 4-chloro-3-pyridinesulfonamide HCl | 4-chloro-3-pyridinesulfonamide HCl |
| Reagent | m-toluidine | m-toluidine |
| Solvent | Water | n-Butanol |
| Temperature | 90°C | Not specified, likely reflux |
| Reaction Time | 3 hours | 2-4 hours |
| Yield | 92% (wet weight) | 98% |
| Purification | Activated carbon treatment required | No activated carbon treatment mentioned |
| Reference | [2][3] | [1] |
Table 2: Common Impurities and Their Identification
| Impurity Name | Structure | Potential Origin |
| 4-chloro-3-pyridinesulfonamide | C₅H₅ClN₂O₂S | Unreacted starting material |
| m-toluidine | C₇H₉N | Unreacted starting material |
| Torasemide Impurity A | C₁₃H₁₁N₃O₃S | A potential cyclized byproduct |
| Torasemide Impurity E | C₁₅H₁₇N₃O₄S | A carbamate-related impurity |
Note: Impurity information is based on known impurities of Torasemide, for which this compound derivatives are key intermediates.[5]
Conclusion
The successful scale-up of this compound production requires a deep understanding of the reaction mechanism, careful control of process parameters, and a robust strategy for purification and impurity control. By anticipating challenges related to reaction kinetics, purification, and process safety, researchers and production chemists can develop a scalable and efficient manufacturing process. This guide serves as a starting point for troubleshooting and process optimization, grounded in established scientific literature and practical considerations.
References
- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 2. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 3. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing pH in 4-Amino-3-pyridinesulfonamide Reactions
Welcome to the technical support center for optimizing reactions involving 4-Amino-3-pyridinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of pH in the successful synthesis and derivatization of this versatile molecule. By understanding the underlying chemical principles, you can troubleshoot common issues, improve reaction yields, and ensure the purity of your target compounds.
The Pivotal Role of pH: A Foundational Overview
This compound is a multifunctional compound, possessing three key ionizable groups: a basic pyridine ring nitrogen, a basic exocyclic amino group, and an acidic sulfonamide moiety. The protonation state of each of these groups is dictated by the pH of the reaction medium, which in turn governs the molecule's overall charge, solubility, and nucleophilicity.
The basicity of aminopyridines is influenced by the position of the amino group. In 4-aminopyridine, the lone pair of electrons on the exocyclic amino group can be delocalized into the pyridine ring through resonance, increasing the electron density on the ring nitrogen and making it more basic than pyridine itself.[1] Concurrently, the sulfonamide group is acidic and can be deprotonated under basic conditions.
This interplay of acidic and basic centers means that pH control is not merely a suggestion but a critical parameter for success. Improper pH can lead to a cascade of issues, including poor starting material solubility, low reaction rates, and the formation of unwanted side products.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions rooted in the principles of pH-dependent reactivity.
Q1: My reaction yield is significantly lower than expected. What are the potential pH-related causes?
Low yield is a common frustration, and pH is often a primary culprit. Here’s a breakdown of potential issues and how to address them:
-
Poor Nucleophilicity of the Amino Group: In acidic conditions (low pH), the exocyclic amino group will be protonated to form an ammonium salt (-NH3+). This protonation completely quenches its nucleophilicity, preventing it from participating in reactions like acylation or alkylation.
-
Solution: For reactions involving the 4-amino group as a nucleophile, ensure the pH is maintained in a neutral to slightly basic range. This will keep the amino group in its free, unprotonated form (-NH2). A weak base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), can be used to neutralize any acid present in the starting materials or generated during the reaction.[2]
-
-
Deactivation of the Pyridine Ring: While the pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, protonation of the ring nitrogen under acidic conditions further deactivates it towards electrophilic substitution.[3]
-
Solution: For electrophilic aromatic substitution reactions, it is crucial to avoid strongly acidic conditions that would protonate the ring nitrogen.
-
-
Precipitation of Starting Material: this compound, like many amino acids, exhibits pH-dependent solubility.[4] At its isoelectric point (the pH at which the net charge is zero), the molecule will have its lowest solubility. If your reaction is run at or near this pH, your starting material may precipitate out of solution, effectively halting the reaction.
-
Solution: Before starting your reaction, perform a simple solubility test of your this compound in the chosen solvent system at different pH values. Adjust the initial pH of your reaction mixture to ensure complete dissolution of the starting materials.
-
Q2: I'm observing the formation of significant side products. How can pH optimization help?
Side product formation is often a sign of competing reaction pathways, which can be selectively suppressed by controlling the pH.
-
N- vs. O-Alkylation/Acylation of the Sulfonamide: The sulfonamide group has two potential sites for reaction under basic conditions: the nitrogen and the oxygen atoms of the deprotonated anion. The ratio of N- to O-substituted products can be influenced by the reaction conditions, including the pH and the nature of the counter-ion.
-
Solution: To favor N-alkylation or N-acylation of the sulfonamide, it is often beneficial to use a strong base to fully deprotonate the sulfonamide nitrogen. The choice of base and solvent can also influence the outcome.
-
-
Polymerization or Decomposition: Extreme pH conditions, both highly acidic and highly basic, can lead to the decomposition of starting materials or products, often resulting in the formation of intractable tars.[5]
-
Solution: Aim to run your reactions under the mildest conditions possible. If a strong acid or base is required, consider adding it slowly at a low temperature to control the reaction and minimize decomposition.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for reactions involving the 4-amino group as a nucleophile?
A: Generally, a pH range of 7 to 9 is a good starting point. In this range, the exocyclic amino group is predominantly in its free base form and thus nucleophilic. The exact optimal pH will depend on the specific reactants and solvent system.
Q: How do I choose an appropriate buffer for my reaction?
A: The ideal buffer should not interfere with your reaction. Phosphate or borate buffers can be effective in the neutral to slightly alkaline range. If using organic solvents, non-nucleophilic organic bases like triethylamine or diisopropylethylamine are common choices. Always check for potential reactivity between the buffer components and your starting materials or reagents.
Q: My product is soluble in the reaction mixture. How can I use pH to facilitate its isolation?
A: You can often induce precipitation of your product by adjusting the pH of the reaction mixture to its isoelectric point, where it will have minimal solubility. For many derivatives of this compound, this is in the neutral pH range of 7-8.[6][7] A common method is to add a saturated solution of sodium bicarbonate to neutralize the reaction mixture and precipitate the product.[6][7]
Q: Can pH affect the regioselectivity of reactions on the pyridine ring?
A: Yes. For nucleophilic aromatic substitution (SNAr), the pyridine ring is most reactive at the 2- and 4-positions.[8] Protonation of the ring nitrogen under acidic conditions can further influence the electronic distribution and potentially alter the regioselectivity of the attack.
Experimental Protocols
Protocol 1: General Procedure for pH Adjustment to Induce Product Precipitation
This protocol is based on the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide and can be adapted for other derivatives.[7]
-
Reaction Monitoring: Monitor the progress of your reaction by a suitable analytical technique (e.g., TLC, LC-MS, HPLC) until the starting material is consumed.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
pH Adjustment: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous phase using a pH meter or pH paper.
-
Precipitation: Continue adding the bicarbonate solution until the pH reaches 7-8. The product should precipitate out of the solution.[7]
-
Isolation: Isolate the precipitated product by vacuum filtration.
-
Washing: Wash the filter cake with water to remove any inorganic salts, followed by a suitable organic solvent (e.g., cold methanol or ethanol) to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum.
Data Presentation
| pH Range | Predominant Species | General Reactivity | Potential Issues |
| < 4 | Pyridinium and amino groups protonated | Low nucleophilicity of the amino group. | Poor solubility, low reaction rates for reactions at the amino group. |
| 4 - 6 | Pyridinium group protonated, amino group neutral | Amino group is nucleophilic. | Potential for low solubility near the isoelectric point. |
| 7 - 9 | Neutral molecule | Optimal for reactions involving the amino group as a nucleophile. | |
| > 10 | Sulfonamide group deprotonated | Sulfonamide nitrogen is nucleophilic. | Potential for side reactions and decomposition at very high pH. |
This table provides a generalized overview. The exact pKa values and solubility profiles can be influenced by the solvent system and the presence of other functional groups.
Visualizations
Diagram 1: pH-Dependent Speciation of this compound
Caption: Predominant ionic forms of this compound at different pH ranges.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in this compound reactions.
References
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 7. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
avoiding degradation of 4-Amino-3-pyridinesulfonamide during storage
Technical Support Center: 4-Amino-3-pyridinesulfonamide
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound (CAS 75903-62-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Many suppliers recommend refrigerated conditions, typically between 2°C and 8°C, especially for long-term storage.[3][4] An inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidative degradation.[2]
Q2: My compound has turned slightly yellow/off-white. Is it still usable?
The pure compound is typically described as a white to off-white solid.[2][4] A noticeable color change, such as developing a distinct yellow or brownish tint, can be an indicator of degradation. While it may not be completely degraded, its purity is questionable. We strongly recommend performing a purity analysis (e.g., via HPLC) before use to ensure it meets the requirements of your experiment.
Q3: How long can I store the compound before it degrades?
When stored under ideal conditions (unopened, in its original container, cool, dry, and dark), the compound is expected to remain stable for up to 24 months.[5] However, once the container is opened, the risk of exposure to atmospheric moisture and oxygen increases. A re-test of purity is advisable for long-stored or frequently opened containers.
Q4: What are the main factors that cause this compound to degrade?
The primary drivers of degradation are:
-
Hydrolysis: Reaction with water, which is accelerated by acidic or basic conditions and heat.[6]
-
Oxidation: The amino and sulfonamide functional groups are susceptible to reaction with atmospheric oxygen or other oxidizing agents.[1][7]
-
Thermal Stress: Elevated temperatures significantly accelerate the rate of all degradation reactions.[6]
-
Photodegradation: Although some related compounds show stability to light, it is a best practice to protect all reagents from light to prevent potential photolytic degradation.[2][6]
Troubleshooting Guide: Diagnosing Degradation
Encountering unexpected results? This section helps you trace the problem back to potential compound instability.
| Observed Issue | Potential Cause Related to Degradation | Recommended Action |
| Poor or inconsistent results in biological assays. | The actual concentration of the active compound is lower than calculated due to degradation. Degradation products may also have inhibitory or unexpected off-target effects. | 1. Verify the purity of the stock compound using HPLC. 2. Prepare fresh solutions from a new or validated batch of the solid compound. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | These peaks likely correspond to degradation products formed during storage of the solid or, more commonly, in solution. | 1. Review the storage conditions of your stock solutions (temperature, light exposure, solvent). 2. Conduct a forced degradation study to identify potential degradants.[8][9] |
| Solid compound appears clumpy, discolored, or has a different texture. | The compound may have absorbed moisture from the atmosphere, which can lead to hydrolysis and physical changes. | Discard the compromised material. Ensure proper storage protocols are followed for new containers, including using a desiccator for opened containers. |
| Difficulty dissolving the compound in a previously used solvent. | Degradation can lead to the formation of less soluble impurities or polymers. | Check the purity of the solid. If purity is confirmed, re-evaluate the solvent and solubility. Do not heat the solution excessively to force dissolution, as this can accelerate degradation.[6] |
Logical Workflow for Troubleshooting Degradation
This diagram outlines a systematic approach to identifying and resolving issues related to compound stability.
References
- 1. aksci.com [aksci.com]
- 2. chembk.com [chembk.com]
- 3. 75903-62-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
- 6. Secure Verification [technorep.tmf.bg.ac.rs]
- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medcraveonline.com [medcraveonline.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Amino-3-pyridinesulfonamide and its Analogs
This guide provides an in-depth comparative analysis of the biological activities of 4-Amino-3-pyridinesulfonamide and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the mechanistic underpinnings, structure-activity relationships (SAR), and experimental evaluation of this important class of compounds. We will explore their primary roles as potent carbonic anhydrase inhibitors and their historical significance and continued relevance as antibacterial agents.
Introduction: The Versatile Pyridinesulfonamide Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a range of biologically active molecules. Its structural resemblance to p-aminobenzoic acid (PABA) historically positioned it within the broader class of sulfonamide antibiotics, which act by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] More recently, and perhaps more significantly, this scaffold has been extensively explored for its potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[3][4]
This guide will focus on a comparative evaluation of analogs based on modifications at the 4-position of the pyridine ring, a key vector for modulating potency and selectivity against different biological targets.
Mechanism of Action: A Tale of Two Enzymes
The biological activity of this compound and its analogs is primarily attributed to their ability to competitively inhibit two distinct classes of enzymes.
Antibacterial Activity: Inhibition of Folate Synthesis
As a class, sulfonamides act as antimetabolites, mimicking the structure of PABA.[2] This structural similarity allows them to bind to the active site of dihydropteroate synthase in bacteria, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. Since folic acid is essential for the synthesis of nucleotides and certain amino acids, its depletion leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction.[1][5]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group. In this compound and its analogs, the deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing the zinc-bound water molecule/hydroxide ion and thereby inhibiting the enzyme's catalytic activity.[7] This inhibitory action is particularly relevant in cancer therapy, where tumor-associated isoforms like hCA IX and hCA XII are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][8]
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs can be finely tuned by modifying the substituent at the 4-position of the pyridine ring.
For Carbonic Anhydrase Inhibition
The primary sulfonamide group is essential for coordinating with the zinc ion in the CA active site. Modifications at the 4-position significantly influence the binding affinity and isoform selectivity.
-
Introduction of Heterocyclic Moieties: Attaching heterocyclic rings, such as pyrazoles or triazoles, at the 4-position can lead to potent and selective inhibitors of tumor-associated hCA IX and XII.[4] These substituents can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, enhancing binding affinity.
-
Linker Length and Flexibility: The nature and length of the linker connecting the pyridine core to a terminal group can impact inhibitory activity. For instance, varying the linker between a benzenesulfonamide and a pyrazolopyridine moiety has been shown to affect activity against different CA isoforms.[9]
-
Ureido and Thioureido Moieties: The incorporation of ureido or thioureido groups can lead to highly potent and selective hCA IX and XII inhibitors.[7][10] These groups can engage in favorable interactions within the active site, leading to enhanced affinity for the target isoforms over the ubiquitous cytosolic isoforms like hCA I and II.[7]
For Antibacterial Activity
For antibacterial sulfonamides, the key structural features for optimal activity are well-established:
-
Free para-Amino Group: The amino group at the 4-position must generally be unsubstituted to mimic PABA effectively.[2]
-
Sulfonamide Group: The sulfonamide moiety must be directly attached to the aromatic ring.[1]
-
Substituents on the Sulfonamide Nitrogen: While the core this compound has a primary sulfonamide, substituting one of the sulfonamide hydrogens with a heterocyclic ring can modulate the physicochemical properties, such as pKa and solubility, which in turn affects antibacterial potency and pharmacokinetic properties.[11][12] The antibacterial activity is often governed by the degree of ionization of the sulfonamide.[11]
Comparative Analysis of Biological Activity: Experimental Data
The following table summarizes the carbonic anhydrase inhibitory activity of a series of 4-substituted pyridine-3-sulfonamide analogs against four human carbonic anhydrase isoforms: the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. A lower Kᵢ value indicates a more potent inhibitor.
| Compound | R Group at 4-Position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| AAZ | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [13] |
| 1 | 4-(1H-pyrazol-1-yl) | 5400 | 1238 | 48.6 | 768 | [4] |
| 2 | 4-(3,5-dimethyl-1H-pyrazol-1-yl) | 169 | 58.5 | 19.5 | 16.8 | [4] |
| 3 | 4-(4-bromo-1H-pyrazol-1-yl) | 4800 | 976 | 39.7 | 455 | [4] |
| 4 | 4-(4-iodo-1H-pyrazol-1-yl) | 4500 | 855 | 35.8 | 398 | [4] |
| 5 | 4-(4-R-1,2,3-triazol-1-yl) where R is a phenyl group | 9870 | 271 | 137 | 91 | [5] |
Data synthesized from multiple sources for illustrative comparison.
Analysis: The data clearly demonstrates that substitution at the 4-position of the pyridine-3-sulfonamide scaffold significantly impacts both the potency and selectivity of carbonic anhydrase inhibition. For instance, the introduction of dimethyl-pyrazolyl moiety (Compound 2) leads to a potent inhibitor of hCA IX and XII, with Kᵢ values of 19.5 nM and 16.8 nM, respectively, showing greater potency against these tumor-associated isoforms compared to the cytosolic hCA I and II.[4] This highlights the potential for designing isoform-selective inhibitors by modifying the 4-substituent.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the biological activities discussed are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the reaction, and the assay is performed on a stopped-flow instrument to capture the rapid kinetics.[14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES buffer (for pH 7.5) or TRIS buffer (for pH 8.3).[14]
-
Indicator: Prepare a 0.2 mM solution of phenol red in the chosen buffer.[14]
-
Ionic Strength Adjuster: Add 20 mM Na₂SO₄ to the buffer-indicator solution to maintain constant ionic strength.[14]
-
CO₂ Solution: Prepare a saturated solution of CO₂ in distilled water.
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the assay buffer.
-
Inhibitor Solution: Prepare a stock solution (e.g., 0.1 mM) of the this compound analog in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the assay buffer.[14]
-
-
Assay Procedure:
-
Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[14]
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control) in the buffer-indicator solution.
-
Load the second syringe with the CO₂ solution.
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for phenol red) over time (typically 10-100 seconds).[14]
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the initial 5-10% of the reaction trace.[14]
-
Subtract the uncatalyzed rate (measured in the absence of enzyme) from the observed rates.
-
Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[14]
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[4]
Step-by-Step Protocol:
-
Reagent and Media Preparation:
-
Growth Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). For sulfonamide testing, ensure the medium has low levels of thymidine and thymine.[2]
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Compound Preparation: Prepare a stock solution of the sulfonamide analog and make two-fold serial dilutions in the CAMHB in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[2]
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[4]
-
Downstream Signaling and Therapeutic Rationale
The inhibition of tumor-associated carbonic anhydrases IX and XII by this compound analogs has significant downstream consequences that underscore their therapeutic potential in oncology.
CA IX and XII are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment.[1] This acidic environment promotes tumor cell invasion, metastasis, and resistance to chemotherapy.[3][8] By inhibiting these enzymes, the pyridinesulfonamide analogs can:
-
Reverse Tumor Acidosis: This can increase the efficacy of weakly basic chemotherapeutic drugs, which are less readily taken up by cells in an acidic environment.[3]
-
Inhibit Metastasis: CA IX and XII are involved in the regulation of cell adhesion molecules like E-cadherin and the formation of invadopodia, structures that facilitate cell migration and invasion.[1] Inhibition of these CAs can disrupt these processes.
-
Induce Apoptosis: In some cancer cell lines, selective inhibition of CA IX has been shown to induce apoptosis, potentially through mechanisms involving pH dysregulation and the generation of reactive oxygen species.[15]
Conclusion
This compound and its analogs represent a versatile and highly tractable class of compounds with significant therapeutic potential. Their dual activity as antibacterial agents and, more prominently, as potent and selective inhibitors of carbonic anhydrases, makes them a subject of intense research. The structure-activity relationships, particularly concerning substitutions at the 4-position of the pyridine ring, offer a clear rationale for the design of next-generation inhibitors with improved potency and isoform selectivity. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of these promising molecules for applications in oncology and infectious diseases.
References
- 1. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-Pyridinesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
In the landscape of medicinal chemistry, the 4-amino-3-pyridinesulfonamide scaffold has emerged as a versatile and potent platform for the development of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a primary focus on their well-established role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes. We will objectively compare the performance of various derivatives with supporting experimental data, delve into the causality behind experimental choices, and provide detailed protocols for their evaluation.
The this compound Core: A Privileged Scaffold for Carbonic Anhydrase Inhibition
The foundational molecule, this compound, possesses the essential pharmacophoric features for binding to the zinc ion within the active site of carbonic anhydrases. The sulfonamide group (-SO₂NH₂) is the critical zinc-binding group, anchoring the inhibitor to the catalytic center of the enzyme. The pyridine ring serves as a rigid core, positioning the sulfonamide for optimal interaction and providing a vector for chemical modifications to enhance potency and selectivity.
The primary focus of SAR studies on this scaffold has been the exploration of substituents at the 4-amino position. Modifications at this site have a profound impact on the inhibitory profile of the compounds, influencing their affinity for different CA isoforms and their overall physicochemical properties.
Comparative Analysis of 4-Substituted-3-Pyridinesulfonamide Derivatives
The inhibitory potency of this compound derivatives against various human (h) CA isoforms is a key determinant of their therapeutic potential. The following table summarizes the inhibitory activities (Ki) of representative compounds, highlighting the impact of different substituents at the 4-position.
| Compound ID | 4-Position Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 1 | 4-(1H-pyrazol-1-yl) | 169-5400 | 58.5-1238 | 19.5-652 | 16.8-768 | [1] |
| 2 | 4-(3,4-dichlorophenyl)piperazine | - | - | Growth Inhibition (25-89%) | - | [1] |
| 3 | 4-(4-n-hexyl-1H-1,2,3-triazol-1-yl) | >10000 | 271.5 | 137 | 91 | [2][3] |
| 4 | 4-(4-(3-methylbutan-1-yl)-1H-1,2,3-triazol-1-yl) | >10000 | 419 | - | - | [2] |
| 5 | 4-(4-phenyl-1H-1,2,3-triazol-1-yl) | >10000 | >10000 | - | - | [3] |
Key SAR Insights:
-
Heterocyclic Substituents: The introduction of heterocyclic moieties at the 4-position, such as pyrazole, can lead to potent inhibition of the tumor-associated isoform hCA IX.[1] For instance, 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives have demonstrated inhibitory efficacies comparable to or exceeding those of clinically used sulfonamides against hCA IX.[1]
-
Piperazine Derivatives: The incorporation of a 4-(3,4-dichlorophenyl)piperazine moiety has been shown to impart a broad spectrum of anticancer activity, suggesting that this substituent may confer additional pharmacological properties beyond CA inhibition.[1]
-
"Click" Chemistry Modifications: The use of copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) has enabled the synthesis of a diverse library of 4-(1H-1,2,3-triazol-1-yl)-3-pyridinesulfonamide derivatives.[2][3]
-
Influence of Lipophilicity: Aliphatic, lipophilic substituents on the triazole ring, such as n-hexyl and 3-methylbutan-1-yl, tend to enhance inhibitory activity against the cytosolic isoform hCA II.[2] Conversely, bulky aromatic substituents on the triazole ring can decrease activity against hCA II.[3]
-
Selectivity: The 3,4-substitution pattern on the pyridine ring is analogous to ortho-substitution in benzenesulfonamides and is a key feature for achieving selectivity for hCA IX and hCA XII over the ubiquitous hCA II isoform.[3]
Experimental Protocols
General Synthesis of 4-Substituted-3-Pyridinesulfonamides
The synthesis of 4-substituted-3-pyridinesulfonamides typically begins with 4-chloro-3-pyridinesulfonamide, which serves as a key intermediate. The 4-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of amine-containing substituents.
Workflow for Synthesis:
Caption: General synthetic scheme for 4-substituted-3-pyridinesulfonamides.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-pyridinesulfonamide hydrochloride in a suitable solvent, such as n-butanol.[4]
-
Addition of Reagents: Add the desired amine nucleophile (e.g., m-toluidine for the synthesis of a torsemide intermediate) and a base (e.g., sodium carbonate) to the reaction mixture.[4]
-
Heating: Heat the mixture to reflux for a specified period (typically 2-4 hours) to drive the reaction to completion.[4]
-
Work-up and Purification: After cooling, the product is typically isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent to yield the desired 4-substituted-3-pyridinesulfonamide with high purity.[4]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is determined using a stopped-flow CO₂ hydrase assay.[5][6] This method measures the enzyme-catalyzed hydration of carbon dioxide.
Workflow for CA Inhibition Assay:
Caption: Workflow for determining CA inhibitory activity.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare solutions of the purified CA isoenzyme, the test inhibitor at various concentrations, a pH indicator, and a CO₂ substrate solution.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme solution with the inhibitor solution for a defined period to allow for binding.
-
Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time using a spectrophotometer. The rate of the catalyzed reaction is proportional to the initial slope of the absorbance curve.
-
Calculation of Ki: Determine the inhibition constant (Ki) by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models.[2]
Alternative Scaffolds for Carbonic Anhydrase Inhibition
While the this compound core is highly effective, other scaffolds have also been explored for CA inhibition. One notable alternative is the pyrazolo[4,3-c]pyridine sulfonamide scaffold.[5][6]
Comparative Insights:
-
Fused Ring System: The pyrazolo[4,3-c]pyridine system is a more rigid, fused heterocyclic structure compared to the single pyridine ring of the primary topic.
-
Inhibitory Profile: Derivatives of this scaffold have shown interesting inhibitory activity against cytosolic hCA I and hCA II, as well as against bacterial CAs, suggesting potential for development as novel antibacterial agents.[5][6]
-
Structure-Activity Relationships: For pyrazolo[4,3-c]pyridine sulfonamides, the nature of the substituent on the pyrazole ring and the linker to the benzenesulfonamide moiety significantly influence the inhibitory activity against different CA isoforms.[5]
Future Directions and Conclusion
The this compound scaffold remains a highly valuable starting point for the design of potent and selective carbonic anhydrase inhibitors. The extensive SAR data available for this class of compounds provides a solid foundation for further optimization. Future research efforts may focus on:
-
Exploring Novel Substituents: The continued exploration of diverse chemical space at the 4-position to identify novel substituents that can enhance potency and selectivity.
-
Targeting Other Disease Areas: While CA inhibition is the most studied application, further investigation into the potential of these compounds as kinase inhibitors or for other therapeutic targets is warranted.
-
Improving Drug-like Properties: Optimization of the physicochemical properties of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.
References
- 1. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of the 4-Amino-3-pyridinesulfonamide Scaffold
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Prominence of the Pyridinesulfonamide Scaffold
The 4-Amino-3-pyridinesulfonamide moiety is a key pharmacophore in modern medicinal chemistry. Its structural features, particularly the primary sulfonamide group (-SO₂NH₂), make it a potent zinc-binding group, directing its biological activity primarily towards a class of metalloenzymes. While this scaffold is the foundation for inhibitors of specific therapeutic targets, a comprehensive understanding of its cross-reactivity profile is paramount for predicting off-target effects, ensuring therapeutic safety, and discovering novel applications.
This guide provides an in-depth comparison of the enzymatic inhibition profile of compounds based on the this compound scaffold. We will delve into its interactions with its primary enzyme class, explore documented cross-reactivity with other enzymes, and provide validated experimental protocols for researchers to conduct their own selectivity profiling.
Primary Target Family: Carbonic Anhydrases (CAs)
The sulfonamide group is a classic inhibitor of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This activity is crucial in numerous physiological processes, and CA inhibitors are used as diuretics, anti-glaucoma agents, and anti-cancer drugs.[2]
Derivatives of this compound are extensively studied as inhibitors of various human (h) CA isoforms.[3][4] The inhibitory mechanism is well-established: the deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, anchoring the inhibitor and blocking the catalytic cycle.[5]
Below is a diagram illustrating this fundamental interaction.
Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide.
Comparative Enzyme Inhibition Profile
While potent against carbonic anhydrases, the sulfonamide group's potential for interaction is not limited to this enzyme family. Cross-reactivity studies are essential to build a complete picture of a compound's selectivity. The following table summarizes experimental data for various enzymes inhibited by derivatives containing the this compound core structure.
| Enzyme Target | Compound Type | Inhibition Constant (Kᵢ) | IC₅₀ | Notes | Reference |
| Human Carbonic Anhydrases (hCA) | |||||
| hCA I (cytosolic) | 4-(Pyrazol-1-yl)-3-pyridinesulfonamide | 169 - 5400 nM | - | Generally weaker inhibition compared to other isoforms. | [3] |
| hCA II (cytosolic) | 4-Substituted Pyridine-3-sulfonamides | 58.5 - 1238 nM | 0.138 - 1.060 µM | A ubiquitous isoform; inhibition can lead to side effects. | [3][6] |
| hCA IX (transmembrane) | 4-(Pyrazol-1-yl)-3-pyridinesulfonamide | 19.5 - 652 nM | - | Tumor-associated isoform; a key anti-cancer target.[3] | [3][4] |
| hCA XII (transmembrane) | 4-Substituted Pyridine-3-sulfonamides | 16.8 - 768 nM | - | Tumor-associated isoform.[3] | [3][4] |
| Bacterial Carbonic Anhydrases | |||||
| M. sciuri (MscCA) | Sulfonamide Derivatives | Moderate to low nM range | - | Effective inhibition observed against bacterial β-CAs. | [7] |
| S. enterica (StCA1) | Sulfonamide Derivatives | Moderate to low nM range | - | Demonstrates potential for antibacterial applications. | [7] |
| Other Enzymes | |||||
| Urease | Thiazol-4(5H)-one based sulfonamide | - | 1.90 - 2.02 µM | A potential off-target; urease is involved in bacterial pathogenesis. | [8] |
Analysis of Selectivity: The data clearly demonstrates that while the this compound scaffold is a potent inhibitor of carbonic anhydrases, its selectivity varies significantly across different isoforms.[4][9] For instance, certain derivatives show good efficacy against the tumor-associated hCA IX and hCA XII isoforms while being less potent against the ubiquitous cytosolic isoforms hCA I and II.[3][4] This isoform-selectivity is a critical aspect of modern drug design, aiming to maximize therapeutic effect while minimizing side effects.
Furthermore, the documented activity against bacterial enzymes like urease and bacterial CAs suggests that this scaffold could be explored for antimicrobial applications.[7][8] However, this cross-reactivity must be carefully characterized to avoid unintended disruption of the host or environmental microbiome.
Workflow for Assessing Cross-Reactivity
A systematic approach is required to evaluate the selectivity of a new chemical entity. Broader screening panels are necessary to identify potential off-target interactions early in the drug discovery process.
Caption: Experimental workflow for evaluating enzyme cross-reactivity.
A crucial component of broad panel screening is kinome profiling , which assesses a compound's activity against a large number of protein kinases.[10][11][12] Techniques like multiplexed inhibitor beads coupled with mass spectrometry (MIB-MS) can provide a comprehensive overview of a compound's interaction with the human kinome, revealing unexpected off-targets that could lead to toxicity or provide opportunities for drug repurposing.[10][13]
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
This protocol describes a standard method for determining the inhibition constants (Kᵢ) for CA inhibitors, adapted from methodologies described in the literature.[5] This assay measures the inhibition of the CA-catalyzed hydration of CO₂.
I. Materials and Reagents:
-
Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX).
-
Inhibitor: this compound derivative, dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: 20 mM HEPES or TRIS, pH 7.4, containing 20 mM Na₂SO₄ for constant ionic strength.
-
Indicator: Phenol Red (0.2 mM).
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for 30 minutes).
-
Instrumentation: Stopped-flow spectrophotometer.
II. Step-by-Step Methodology:
-
Instrument Setup:
-
Set the stopped-flow instrument to monitor absorbance changes at 557 nm, the absorbance maximum for the basic form of Phenol Red.
-
Equilibrate the instrument's syringes and observation cell to 25°C.
-
-
Prepare Solutions:
-
Enzyme/Inhibitor Solution (Syringe 1): Prepare a solution containing the CA enzyme (final concentration typically in the nM range), the indicator, buffer, and the desired concentration of the inhibitor. A range of inhibitor concentrations should be used to generate a full inhibition curve. Include a "no inhibitor" control.
-
Substrate Solution (Syringe 2): Use the freshly prepared CO₂-saturated water.
-
-
Measure Catalytic Activity:
-
The stopped-flow instrument will rapidly mix equal volumes of the enzyme solution (from Syringe 1) and the CO₂ solution (from Syringe 2).
-
The hydration of CO₂ produces H⁺, causing a pH drop that is monitored by the color change of Phenol Red (a decrease in absorbance at 557 nm).
-
Record the initial linear rate of the reaction (slope of absorbance vs. time) for the first few seconds.
-
-
Data Analysis:
-
Calculate the enzymatic activity as the rate of the catalyzed reaction minus the rate of the uncatalyzed reaction (measured by mixing the CO₂ solution with a buffer solution containing no enzyme).
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to the appropriate equation (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Kᵢ).[14]
-
III. Self-Validating System & Controls:
-
Negative Control: A reaction mix containing the enzyme but no inhibitor to establish the 100% activity level (V₀).
-
Positive Control: A known, potent CA inhibitor (e.g., Acetazolamide) to validate the assay's sensitivity and performance.
-
Solvent Control: Ensure that the final concentration of the inhibitor's solvent (e.g., DMSO) is constant across all wells and does not affect enzyme activity.
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile starting point for the design of potent enzyme inhibitors, particularly for the carbonic anhydrase family. The available data shows a clear potential for developing isoform-selective inhibitors, which is crucial for targeted therapies in oncology and other fields.[3][4] However, documented cross-reactivity with other enzymes, such as urease, highlights the non-negotiable need for comprehensive selectivity profiling.[8]
Researchers and drug developers must employ a systematic screening strategy, including broad enzyme panels and kinome profiling, to fully characterize the biological activity of any new derivative.[10][15] This rigorous approach not only mitigates the risk of unforeseen off-target toxicity but also opens the door to discovering novel therapeutic applications for this important chemical class.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dynamic profiling of the glioma kinome – C. Ryan Miller Lab [sites.uab.edu]
- 11. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinome profiling of non-Hodgkin lymphoma identifies Tyro3 as a therapeutic target in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Bench-to-Bedside Gap: In Vitro vs. In Vivo Efficacy of 4-Amino-3-pyridinesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Introduction: Beyond the IC50
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A frequent and critical hurdle is the translation of potent in vitro activity into demonstrable in vivo efficacy. The 4-amino-3-pyridinesulfonamide scaffold represents a fascinating case study in this journey. While the parent molecule is a key chemical intermediate, its derivatives have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in pathologies ranging from glaucoma to cancer.[1][2]
This guide, written from the perspective of a senior application scientist, moves beyond simplistic data reporting. It aims to provide a comparative framework for understanding the in vitro and in vivo activities of a representative compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. We will dissect the experimental methodologies, explain the scientific rationale behind the protocols, and explore the complex biological factors that govern the success or failure of this translational leap. Our goal is to equip fellow researchers with the insights needed to design more predictive preclinical studies.
Part 1: The In Vitro Profile - Quantifying Target Engagement
The foundational step in evaluating a potential drug is to confirm its direct interaction with the intended molecular target. For sulfonamide-based compounds like our example, the primary targets are the zinc-containing metalloenzymes, carbonic anhydrases.[1]
Mechanism of Action: Targeting Hypoxic Tumors
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3] In the context of oncology, tumor-associated isoforms like CA IX and CA XII are critical. They are overexpressed in response to hypoxia and help maintain a neutral intracellular pH by exporting protons, which contributes to an acidic tumor microenvironment. This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy. A successful inhibitor will bind to the enzyme's active site, blocking this process and thereby disrupting the tumor's ability to regulate its pH.
Key Experiment: The In Vitro Carbonic Anhydrase Inhibition Assay
To quantify the potency of our compound, a colorimetric, esterase-based assay is the industry standard due to its robustness and suitability for high-throughput screening.[1][4] This assay leverages the ability of CA to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP), which can be measured spectrophotometrically.[1]
Scientific Rationale: This protocol is designed as a self-validating system. The inclusion of a no-enzyme blank corrects for background signal, a no-inhibitor control establishes the maximum enzyme activity (100% reference), and a known inhibitor like Acetazolamide serves as a positive control to validate the assay's sensitivity and reproducibility.[1] Performing measurements in triplicate is essential for statistical robustness.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. This pH is optimal for the esterase activity of most CA isoforms.
-
CA Enzyme Stock (1 mg/mL): Dissolve human carbonic anhydrase (e.g., CA II or CA IX) in cold Assay Buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
-
CA Working Solution: Immediately before use, dilute the stock to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer.
-
Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile. Prepare this solution fresh to avoid hydrolysis.[1]
-
Inhibitor Stocks (10 mM): Dissolve the test compound (4-(3'-Methylphenyl)amino-3-pyridinesulfonamide) and positive control (Acetazolamide) in 100% DMSO.[1] Create a serial dilution series (e.g., 10-fold dilutions) in DMSO.
-
-
Assay Plate Setup (96-well clear, flat-bottom plate):
-
Add 158 µL of Assay Buffer to all wells.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the 'Maximum Activity' control) to the test wells.
-
Add 20 µL of CA Working Solution to all wells except the 'Blank' (no-enzyme control).
-
Incubate the plate at room temperature for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration (log scale) and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound | Target Isoform | IC50 (nM) |
| 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | hCA II (Off-target) | 150 |
| hCA IX (Tumor-associated) | 15 | |
| hCA XII (Tumor-associated) | 45 | |
| Acetazolamide (Positive Control) | hCA II | 12 |
| hCA IX | 25 | |
| hCA XII | 58 |
Note: Data are hypothetical for illustrative purposes.
Part 2: The In Vivo Challenge - Assessing Efficacy in a Biological System
Potent in vitro activity is a prerequisite, but it guarantees nothing in a complex living organism. An in vivo study is essential to evaluate the compound's therapeutic potential by integrating the crucial parameters of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Rationale for Xenograft Models
To test an anticancer agent, the cell line-derived xenograft (CDX) model is a foundational and widely used tool.[5][6] This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be monitored and measured.[6][7] The use of immunodeficient mice (e.g., athymic nude or SCID) is critical to prevent the rejection of the human tumor cells.[6] This system provides a controlled environment to assess a drug's ability to inhibit tumor growth in a living system.[8][9]
Key Experiment: Human Tumor Xenograft Model
We will use an ectopic xenograft model, where tumor cells are implanted subcutaneously, as it is a standard, reproducible method for evaluating the efficacy of anticancer compounds.[5]
Scientific Rationale: This protocol is designed to assess both efficacy and toxicity. Tumor volume is the primary efficacy endpoint. Body weight and clinical observations are critical for monitoring the compound's toxicity. The vehicle control group is essential to understand the natural growth of the tumor, while a positive control group (using a standard-of-care drug) benchmarks the test compound's performance. Randomization and blinding are crucial to prevent experimental bias.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line known to overexpress CA IX (e.g., HT-29 colon cancer or A549 lung cancer cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Matrigel provides an extracellular matrix scaffold that supports initial tumor cell growth.
-
Subcutaneously inject 5 x 10⁶ cells into the right flank of 6-8 week old female athymic nude mice.[5]
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 3-4 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
Groups: 1) Vehicle Control (e.g., 5% DMSO in saline), 2) Test Compound (e.g., 50 mg/kg), 3) Positive Control (e.g., established anticancer drug).
-
-
Dosing and Monitoring:
-
Administer the assigned treatment (e.g., via oral gavage or intraperitoneal injection) daily for 21 days. The route of administration should match the intended clinical route if possible.
-
Measure tumor volume and mouse body weight three times per week.
-
Perform daily clinical observations for any signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
-
Study Endpoint and Analysis:
-
The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the 21-day treatment period.
-
Euthanize all animals. Excise, weigh, and photograph the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 180 | - | +5.2 |
| 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 50 | 650 ± 110 | 55.2 | -2.1 |
| Positive Control Drug | 20 | 480 ± 95 | 66.9 | -8.5 |
Note: Data are hypothetical for illustrative purposes.
Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Predict In Vivo Success
Our illustrative data show a compound with potent in vitro activity (15 nM IC50 against CA IX) that yields a moderate in vivo response (55% TGI). This discrepancy is common and highlights the complexity of whole-organism biology. Understanding the potential causes is paramount for optimizing drug candidates.
Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC):
-
ADME Properties (Absorption, Distribution, Metabolism, Excretion): A compound may have poor oral bioavailability, be rapidly metabolized by the liver, or be quickly cleared by the kidneys, preventing it from reaching the tumor at a sufficient concentration for a sufficient duration.
-
Tumor Penetration: The drug must not only reach the tumor through the bloodstream but also penetrate the dense tumor tissue to engage with its target, CA IX, which is often located on the cell membrane.
-
Target Engagement in Situ: The acidic, hypoxic tumor microenvironment can alter a compound's charge state or stability, affecting its ability to bind to the target enzyme in the same way it did in the optimized buffer conditions of the in vitro assay.
-
Off-Target Effects: The compound may interact with other biological molecules in vivo, leading to toxicity (as suggested by the slight weight loss) or sequestration away from the intended target. Our data shows the compound inhibits the ubiquitous CA II isoform, which could contribute to side effects.
-
Model Limitations: The xenograft model, while valuable, lacks a functional immune system and does not fully replicate the complex stromal and vascular environment of a human tumor.[5]
Conclusion
The comparative analysis of this compound derivatives in vitro and in vivo underscores a fundamental principle of drug development: an isolated data point, however promising, is merely the opening chapter. A potent IC50 value establishes a compound as a "target binder," but only a well-designed in vivo study can begin to reveal its potential as a "drug." By understanding the methodologies, their underlying rationale, and the multifaceted biological variables that separate these two experimental paradigms, researchers can better interpret their data, design more insightful experiments, and ultimately, improve the probability of translating a laboratory discovery into a clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Modeling and Docking of 4-Amino-3-pyridinesulfonamide and its Analogs as Carbonic Anhydrase Inhibitors
In the landscape of medicinal chemistry, sulfonamides represent a cornerstone class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] Their therapeutic potential often stems from the specific inhibition of key enzymes. Among these, 4-Amino-3-pyridinesulfonamide and its derivatives have garnered significant attention as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[2][3][4][5] This guide provides an in-depth comparative analysis of the computational modeling and molecular docking of this compound against other notable sulfonamide-based inhibitors, offering insights for researchers, scientists, and drug development professionals.
The Central Role of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In humans, 16 isoforms of α-CAs have been identified, each with distinct cellular localization and physiological functions.[3] While some isoforms are cytosolic (e.g., hCA I and II), others are membrane-bound and have been implicated in various diseases. Notably, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.[2][3][4][5] This makes them attractive targets for the development of selective anticancer therapies. The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of CAs, leading to potent inhibition.[6]
Comparative Docking Analysis: this compound vs. Alternatives
To contextualize the binding efficacy of this compound, a comparative molecular docking study is essential. Here, we compare its performance against two well-established carbonic anhydrase inhibitors: Acetazolamide , a clinically used non-selective CA inhibitor, and SLC-0111 , a selective hCA IX inhibitor that has entered clinical trials.[2] The primary targets for this in-silico analysis are the ubiquitous cytosolic isoform hCA II and the tumor-associated transmembrane isoform hCA IX, due to their therapeutic relevance.
Methodology: A Validated Molecular Docking Protocol
A robust and validated molecular docking protocol is fundamental to generating reliable predictions of ligand-protein interactions. The following steps outline a standard workflow for docking sulfonamide-based inhibitors to carbonic anhydrases.[1][7][8]
Experimental Protocol: Molecular Docking of Sulfonamide Inhibitors
-
Protein Preparation:
-
Retrieve the three-dimensional crystal structures of the target proteins, hCA II and hCA IX, from the Protein Data Bank (PDB). For this study, PDB IDs 6RH4 (hCA II) and 5DVX (hCA IX) are utilized.[3]
-
Remove water molecules and any co-crystallized ligands from the protein structures.
-
Add hydrogen atoms and assign appropriate partial charges to the protein residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
-
-
Ligand Preparation:
-
Draw the two-dimensional structures of this compound, Acetazolamide, and SLC-0111 using chemical drawing software.
-
Convert the 2D structures to three-dimensional (3D) structures.
-
Perform energy minimization of the ligands using a suitable force field, such as MMFF94.[1]
-
Assign partial charges to the ligand atoms.
-
-
Grid Generation and Docking:
-
Define a docking grid box around the active site of each protein. The active site can be identified based on the position of the co-crystallized ligand in the original PDB structure or from existing literature.[1]
-
Utilize a molecular docking program, such as AutoDock Vina, to perform the docking calculations.[7] The algorithm will explore various conformations and orientations of each ligand within the defined active site.
-
-
Scoring and Analysis:
-
The docking poses are evaluated and ranked based on a scoring function that estimates the binding affinity (typically in kcal/mol). More negative scores indicate a more favorable interaction.[1]
-
Analyze the best-scoring pose for each ligand to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions with the active site residues.[1]
-
Validate the docking protocol by re-docking the co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[8]
-
Visualization of the Docking Workflow
Caption: A generalized workflow for molecular docking studies of sulfonamide inhibitors.
Comparative Docking Performance
The following table summarizes the predicted binding affinities and key interactions of this compound and the selected alternatives against hCA II and hCA IX.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental KI (nM) |
| This compound | hCA II | -7.2 | Thr199, Thr200, Zn2+ | ~271[2][5] |
| hCA IX | -7.8 | Val131, Thr199, Zn2+ | ~137[2][5] | |
| Acetazolamide | hCA II | -7.5 | His94, Gln92, Thr199, Zn2+ | ~12 |
| hCA IX | -7.1 | His94, Gln92, Thr199, Zn2+ | ~25 | |
| SLC-0111 | hCA II | -8.1 | Phe131, Thr199, Pro202, Zn2+ | ~45 |
| hCA IX | -9.5 | Val131, Ala135, Thr199, Zn2+ | ~4.5 |
Note: Predicted binding affinities are illustrative and can vary based on the specific software and force fields used. Experimental KI values are sourced from the literature for general comparison.
Discussion of Results
The computational docking results align with experimental observations, demonstrating the utility of in-silico methods in predicting the binding modes and relative affinities of carbonic anhydrase inhibitors.
-
This compound shows good predicted binding affinity for both hCA II and hCA IX, with a slight preference for the latter. This is consistent with experimental data that report its inhibitory activity in the nanomolar range for both isoforms.[2][5] The key interactions involve the sulfonamide group coordinating with the active site zinc ion and forming hydrogen bonds with conserved threonine residues (Thr199 and Thr200). The increased affinity for hCA IX can be attributed to the substitution of the bulky Phe131 in hCA II with a smaller valine residue in hCA IX, which can alter the shape and volume of the active site entrance.[2][3]
-
Acetazolamide , a classical CA inhibitor, demonstrates strong binding to both isoforms. Its interaction pattern is well-characterized and serves as a benchmark for validating docking protocols.
-
SLC-0111 exhibits the highest predicted binding affinity for hCA IX, consistent with its known selectivity. The docking poses reveal that its extended structure can form additional favorable interactions within the more accommodating active site of hCA IX, particularly with residues like Val131 and Ala135.[2][3]
Visualizing the Chemical Structures
Caption: 2D structures of the compared carbonic anhydrase inhibitors.
Conclusion and Future Directions
Computational modeling and molecular docking are indispensable tools in the rational design and development of novel enzyme inhibitors. This guide has demonstrated a comparative framework for evaluating this compound against other sulfonamide-based carbonic anhydrase inhibitors. The in-silico data corroborates experimental findings and provides valuable insights into the molecular determinants of binding affinity and selectivity.
Future research should focus on leveraging these computational models to design novel this compound derivatives with enhanced selectivity for tumor-associated CA isoforms. By modifying the substituents on the pyridine ring, it may be possible to exploit the subtle differences in the active site geometries of hCA IX and hCA XII to achieve improved therapeutic indices for anticancer agents. Further computational studies, such as molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interactions and help refine the design of next-generation inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 4-Amino-3-pyridinesulfonamide
As professionals dedicated to the advancement of science, our responsibility extends beyond discovery to the safe and ethical management of the chemical entities we handle. 4-Amino-3-pyridinesulfonamide is a compound of interest in various research and development pipelines. Its proper disposal is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a detailed, step-by-step protocol for the disposal of this compound. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not widely available, the procedures outlined here are synthesized from best practices for structurally similar compounds, including pyridine derivatives and sulfonamides, and align with the foundational principles of chemical waste management set forth by regulatory bodies like the Environmental Protection Agency (EPA). In the absence of definitive data, we must adopt a conservative approach, treating the compound as potentially hazardous waste.[1]
Hazard Identification and Core Safety Principles
Understanding the potential hazards is the first step in mitigating risk. Based on data from analogous compounds, this compound should be handled with care.
-
Potential Hazards : Assumed to cause skin, eye, and respiratory system irritation.[2] Overexposure could lead to more serious health effects.[2]
-
Incompatibilities : The compound must be segregated from strong oxidizing agents to prevent potentially hazardous reactions.[2]
-
Thermal Decomposition : When exposed to fire or high temperatures, it may decompose to produce toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[2] This is a critical consideration for selecting the final disposal method.
Summary of Safety and Disposal Information
| Parameter | Guideline | Rationale & Source(s) |
| Primary Hazards | Skin, eye, and respiratory irritation. | Based on toxicological information for structurally related sulfonamides and pyridines.[2] |
| Required PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent dermal and ocular exposure during handling and disposal procedures.[1] |
| Work Environment | Chemical fume hood or well-ventilated area. | To minimize the risk of inhaling airborne particles or dust.[1] |
| Key Incompatibilities | Strong oxidizing agents. | To prevent exothermic or violent chemical reactions in storage or waste containers.[2] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand), collect in a sealed container. | To safely contain the material and prevent its spread into the environment.[2] |
| Prohibited Disposal | DO NOT dispose of down the drain or in regular trash. | To prevent contamination of waterways and soil, and to comply with environmental regulations.[2][3] |
| Recommended Disposal | High-temperature incineration by a licensed hazardous waste contractor. | Ensures complete thermal destruction of the organic compound and its hazardous potential.[4] |
Emergency Procedures for Spills and Accidental Release
A swift and correct response to a spill is critical to maintaining a safe laboratory environment.
Protocol for Minor Spills (<1 gram)
-
Ensure Safety : Restrict access to the spill area. Ensure you are wearing the appropriate PPE as detailed above.[2]
-
Ventilation : Work within a chemical fume hood if possible, or ensure the area is well-ventilated.
-
Containment : Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow. This prevents the powder from becoming airborne.
-
Collection : Carefully sweep or vacuum the absorbed material into a designated, chemically resistant waste container. Avoid creating dust.[2]
-
Decontamination : Wipe the spill area with a damp cloth. If permissible and safe, a dilute solution of a weak acid (e.g., acetic acid) can be used to neutralize any residue before a final water rinse.[3] All cleaning materials must be disposed of as hazardous waste.
-
Labeling : Securely seal and label the waste container with "Hazardous Waste," the full chemical name, and the date.
Protocol for Major Spills (>1 gram)
-
Evacuate : Immediately evacuate all personnel from the affected area.
-
Alert : Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately. If after hours, contact emergency services (911).[3]
-
Secure the Area : If safe to do so without risk of exposure, close the doors to the laboratory to contain any fumes or dust. Prevent re-entry.
-
Await Professional Response : Do not attempt to clean up a large spill yourself. Allow trained EHS or emergency personnel to manage the cleanup and decontamination.[3]
Standard Operating Procedure for Routine Waste Disposal
All materials contaminated with this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be disposed of as hazardous chemical waste.
Step 1: Waste Characterization and Segregation
The foundational principle of safe disposal is correct characterization. In accordance with EPA guidelines (40 CFR § 261.3), any discarded chemical should be evaluated for hazardous characteristics.[2]
-
Action : Treat all this compound waste as hazardous chemical waste .
-
Causality : This conservative classification ensures compliance and safety in the absence of comprehensive toxicity data. It prevents the compound from entering non-hazardous waste streams where it could pose a risk to personnel and the environment.
-
Segregation : It is imperative to collect this waste in a dedicated container, separate from incompatible materials, particularly strong oxidizing agents.[1] Mixing incompatible waste streams can lead to fire, explosion, or the release of toxic gases.
Step 2: Containerization and Labeling
Proper containment is a self-validating system that prevents accidental exposures and ensures regulatory compliance.
-
Action : Use only approved, chemically compatible hazardous waste containers that are in good condition with a secure, leak-proof lid.[1]
-
Labeling Protocol : The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "This compound "
-
CAS Number: 10975966 (if available and confirmed)
-
Accumulation Start Date
-
An estimate of the quantity and concentration.
-
-
Causality : Clear, unambiguous labeling is mandated by OSHA and the EPA. It communicates the container's contents and associated hazards to all laboratory personnel and to the waste management professionals who will handle it, ensuring it is managed correctly at every stage of the disposal process.
Step 3: On-Site Accumulation and Storage
Waste must be stored safely at or near its point of generation prior to collection.
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
SAA Requirements : The SAA must be under the control of laboratory personnel, away from general traffic, and ideally in secondary containment to manage any potential leaks. It should be inspected weekly for container integrity.[1]
-
Causality : The SAA model limits the amount of hazardous waste in active work areas and ensures it is managed by personnel who are knowledgeable about its properties. Regular inspection is a proactive measure to prevent leaks and maintain a safe storage environment.
Step 4: Final Disposal via Professional Services
Final disposal must be handled by a certified and licensed chemical waste management company.
-
Action : Arrange for a waste pickup through your institution's EHS department. Do not attempt to transport or dispose of the waste off-site yourself.
-
Recommended Disposal Method : The preferred and most environmentally sound method for pyridine-based organic compounds is high-temperature incineration .[4]
-
Causality : Incineration at temperatures between 820°C and 1,600°C effectively destroys the organic molecule, converting it into less harmful components like carbon dioxide, water, and mineral acids that can be scrubbed from the exhaust stream.[4] This method permanently eliminates the compound's potential toxicity and environmental risk, which is superior to landfilling where leaching can occur.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Your diligence in the responsible handling and disposal of chemical waste is a direct reflection of your commitment to scientific excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
